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  • Product: 4-Amino-2-ethylbutanoic acid hydrochloride
  • CAS: 1864061-13-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Amino-2-ethylbutanoic Acid Hydrochloride: Structure, Synthesis, and Pharmacological Potential

Executive Summary As research into the gamma-aminobutyric acid (GABA)ergic system expands, the development of novel GABA analogues remains a critical frontier in medicinal chemistry and neuropharmacology. 4-Amino-2-ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As research into the gamma-aminobutyric acid (GABA)ergic system expands, the development of novel GABA analogues remains a critical frontier in medicinal chemistry and neuropharmacology. 4-Amino-2-ethylbutanoic acid hydrochloride (CAS No. 1864061-13-1) is a highly specialized, alpha-substituted derivative of GABA[1]. Unlike the widely commercialized beta-substituted gabapentinoids (e.g., pregabalin, gabapentin), alpha-substituted analogues present unique steric profiles that alter their binding affinities to GABA aminotransferase (GABA-AT) and specific transporter proteins.

This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, structural logic, and a validated, self-contained workflow for its de novo chemical synthesis and analytical characterization.

Chemical Identity and Physicochemical Properties

Understanding the base physicochemical properties of a compound is the first step in predicting its pharmacokinetic behavior and handling requirements in the laboratory. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and crystalline stability, preventing the zwitterionic free base from complicating purification workflows[1].

Table 1: Core Chemical and Structural Properties
PropertyValue
IUPAC Name 4-Amino-2-ethylbutanoic acid hydrochloride
CAS Number 1864061-13-1
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol
Monoisotopic Mass 167.071 Da
SMILES String CCC(CCN)C(=O)O.Cl
Topological Polar Surface Area (TPSA) 63.3 Ų
Hazard Statements (GHS) H302, H315, H319, H335

Data supported by PubChem CID 87195331 and chemical synthesis databases[1][2].

Structural Analysis & Pharmacological Logic

GABA analogues are typically designed to cross the blood-brain barrier (BBB) more effectively than endogenous GABA or to selectively target specific calcium channel subunits. The structural divergence of these analogues is primarily dictated by the position of alkyl substitutions along the carbon backbone.

  • Beta-Substitution (C3 Position): Yields gabapentinoids like Pregabalin (isobutyl group) and Gabapentin (spirocyclohexyl ring). These primarily bind to the α₂δ subunit of voltage-gated calcium channels.

  • Alpha-Substitution (C2 Position): Yields compounds like 4-Amino-2-ethylbutanoic acid. The proximity of the ethyl group to the carboxylate moiety creates steric hindrance that can inhibit the enzymatic degradation of the molecule by GABA-AT, theoretically prolonging its half-life in synaptic clefts[3].

G GABA GABA (Endogenous Neurotransmitter) AlphaSub Alpha-Substitution (C2 Position) GABA->AlphaSub Structural modification BetaSub Beta-Substitution (C3 Position) GABA->BetaSub Structural modification EthylGABA 4-Amino-2-ethylbutanoic acid (Alpha-Ethyl-GABA) AlphaSub->EthylGABA Addition of Ethyl group Pregabalin Pregabalin (Beta-Isobutyl-GABA) BetaSub->Pregabalin Addition of Isobutyl group Gabapentin Gabapentin (Beta-Spirocyclohexyl-GABA) BetaSub->Gabapentin Addition of Cyclohexyl ring

Logical relationship mapping the structural divergence of GABA analogues via substitutions.

Experimental Workflow: De Novo Chemical Synthesis

The synthesis of alpha-substituted GABA analogues requires precise carbon-carbon bond formation followed by chemoselective functional group transformations. The following workflow utilizes a classic malonic ester synthesis approach, chosen for its high scalability and predictable regiochemistry.

Methodological Causality:
  • Why Diethyl ethylmalonate? Starting with a pre-ethylated malonate prevents the risk of over-alkylation, which is common when attempting to sequentially alkylate unsubstituted malonates.

  • Why Hydrochloride Salt Isolation? The isolation of gamma-amino acids in their free-base form is notoriously challenging. Upon concentration or heating, the free base rapidly undergoes intramolecular cyclization (lactamization) to form 3-ethylpyrrolidin-2-one. Protonating the primary amine with HCl eliminates its nucleophilicity, effectively shutting down this degradation pathway and ensuring long-term shelf stability[1].

Synthesis SM1 Diethyl ethylmalonate Step1 Step 1: Alkylation NaOEt, EtOH, Reflux SM1->Step1 SM2 Bromoacetonitrile SM2->Step1 Int1 Diethyl 2-(cyanomethyl)-2-ethylmalonate Step1->Int1 Yield: ~85% Step2 Step 2: Hydrolysis & Decarboxylation 6M HCl, Reflux, 12h Int1->Step2 Int2 3-Cyano-2-ethylpropanoic acid Step2->Int2 Yield: ~78% Step3 Step 3: Catalytic Reduction H2 (50 psi), Pd/C, MeOH/HCl Int2->Step3 Int3 4-Amino-2-ethylbutanoic acid (Free Base) Step3->Int3 Yield: ~90% Step4 Step 4: Salt Formation HCl (g) in Ether Int3->Step4 Product 4-Amino-2-ethylbutanoic acid hydrochloride (Target API) Step4->Product Yield: >95%

Step-by-step chemical synthesis workflow for 4-Amino-2-ethylbutanoic acid hydrochloride.

Step-by-Step Synthetic Protocol

Safety Note: The target compound and its intermediates are classified as irritants (H315, H319, H335)[1]. All steps must be performed in a certified fume hood with appropriate PPE.

Step 1: Enolate Alkylation
  • Preparation: In an oven-dried, argon-purged flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol. Cool the mixture to 0°C.

  • Addition: Add diethyl ethylmalonate (1.0 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.

  • Alkylation: Add bromoacetonitrile (1.1 eq) dropwise. Self-Validation: The reaction mixture will turn cloudy as NaBr precipitates.

  • Reflux: Heat the reaction to reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1) until the starting malonate is consumed.

  • Workup: Quench with saturated NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo to yield Diethyl 2-(cyanomethyl)-2-ethylmalonate .

Step 2: Hydrolysis and Decarboxylation
  • Hydrolysis: Suspend the crude diester in 6M HCl (10 volumes).

  • Decarboxylation: Heat the mixture to vigorous reflux (105°C–110°C) for 12–16 hours. Self-Validation: Monitor the bubbler; the cessation of CO₂ gas evolution indicates the completion of the decarboxylation step.

  • Isolation: Cool to room temperature, extract with dichloromethane, and evaporate the solvent to yield 3-Cyano-2-ethylpropanoic acid .

Step 3: Chemoselective Catalytic Hydrogenation

Critical Insight: Reduction of nitriles proceeds via an imine intermediate. To prevent secondary amine dimerization, the reaction must be run under acidic conditions.

  • Setup: Dissolve the cyano-acid in methanol containing a catalytic amount of concentrated HCl.

  • Reduction: Add 10% Pd/C catalyst (10% w/w). Transfer to a Parr hydrogenation apparatus and pressurize with H₂ gas to 50 psi.

  • Reaction: Shake at room temperature for 6 hours. Self-Validation: IR spectroscopy of an aliquot should show the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst.

Step 4: Hydrochloride Salt Crystallization
  • Precipitation: Concentrate the methanolic filtrate to a viscous oil. Dissolve the oil in a minimal amount of absolute ethanol.

  • Salt Formation: Slowly add 2M HCl in diethyl ether while stirring vigorously at 0°C. A white crystalline precipitate will form.

  • Collection: Filter the crystals, wash with cold diethyl ether, and dry under high vacuum to afford pure 4-Amino-2-ethylbutanoic acid hydrochloride .

Analytical Characterization Standards

To validate the structural integrity of the synthesized API, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Below is the expected ¹H-NMR profile for the final hydrochloride salt.

Table 2: Predicted ¹H-NMR Assignments (400 MHz, D₂O)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
~0.90 Triplet3HTerminal methyl (-CH₃) of the ethyl group
~1.55 Multiplet2HMethylene (-CH₂-) of the ethyl group
~1.85 Multiplet2HBeta-methylene (-CH₂-) backbone
~2.35 Multiplet1HAlpha-proton (-CH-) adjacent to the carboxylate
~3.00 Triplet2HGamma-methylene (-CH₂-N) adjacent to the protonated amine

Note: The amine protons (-NH₃⁺) and the carboxylic acid proton (-COOH) will exchange with the D₂O solvent and will not be visible in the spectrum.

References

  • Title: 4-amino-2-ethylbutanoic acid hydrochloride | 1864061-13-1 Source: sigmaaldrich.com URL:

  • Title: 4-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 15259323 - PubChem Source: nih.gov URL: [3]

  • Title: 4-amino-2-ethylbutanoic acid - Chemical Synthesis Database Source: chemsynthesis.com URL: [2]

  • Title: 4-Amino-2-ethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 87195331 - PubChem Source: nih.gov URL: [1]

Sources

Exploratory

Molecular Weight, Formula, and Pharmacological Profiling of 4-Amino-2-ethylbutanoic Acid HCl: A Technical Guide for Drug Development

Executive Summary In the landscape of neuropharmacology and rational drug design, synthetic derivatives of γ-aminobutyric acid (GABA) serve as critical probes for understanding inhibitory neurotransmission. 4-Amino-2-eth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and rational drug design, synthetic derivatives of γ-aminobutyric acid (GABA) serve as critical probes for understanding inhibitory neurotransmission. 4-Amino-2-ethylbutanoic acid hydrochloride is a highly specialized, alpha-alkylated GABA analog. Unlike its beta-substituted counterparts (e.g., gabapentin and pregabalin), this compound features an ethyl substitution at the C2 (alpha) position. This structural nuance fundamentally alters its interaction with the System L neutral amino acid transporter, voltage-gated calcium channels (VGCCs), and its susceptibility to enzymatic degradation by GABA aminotransferase (GABA-AT).

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural biology, and a self-validating synthetic methodology designed for researchers and drug development professionals.

Physicochemical Profiling & Molecular Identity

The precise molecular characterization of a compound dictates its behavior in both in vitro assays and in vivo pharmacokinetic models. The quantitative data for 4-Amino-2-ethylbutanoic acid HCl is summarized below.

Quantitative Chemical Properties
PropertyValue
Chemical Name 4-Amino-2-ethylbutanoic acid hydrochloride
CAS Registry Number 1864061-13-1
Molecular Formula C₆H₁₄ClNO₂ (or C₆H₁₃NO₂ · HCl)
Molecular Weight 167.63 g/mol
Monoisotopic Mass 167.071 Da
SMILES String CCC(CCN)C(=O)O.Cl
InChIKey HIGHHCQLWUCZFQ-UHFFFAOYSA-N

Data sourced from1[1] and 2[2].

Causality of the Hydrochloride Salt Form

Endogenous GABA and its free-base analogs exist as zwitterions (NH₃⁺ and COO⁻) at physiological pH. In a laboratory setting, zwitterionic amino acids are notoriously hygroscopic and exhibit variable solubility profiles, which can compromise the reproducibility of high-throughput screening assays.

By synthesizing the compound as a hydrochloride salt , the primary amine is fully protonated, suppressing zwitterion formation in the solid state. This rational choice drastically enhances aqueous hydrophilicity, ensures a standardized molarity for precise dosing, and prevents the oxidative degradation of the primary amine during long-term storage[1].

Structural Biology & Pharmacological Relevance

The pharmacological utility of 4-Amino-2-ethylbutanoic acid HCl lies in its specific structural deviation from endogenous GABA.

  • Alpha-2-Delta (α2δ) Subunit Modulation: While 3-substituted (beta) GABA analogs like pregabalin are known to bind with high affinity to the α2δ subunit of VGCCs to attenuate excitatory neurotransmitter release[3], 2-substituted (alpha) analogs are synthesized to probe the steric limitations of this binding pocket. The alpha-ethyl group forces a different conformational presentation of the carboxylate pharmacophore.

  • Resistance to GABA Aminotransferase (GABA-AT): GABA-AT is the primary enzyme responsible for degrading GABA into succinic semialdehyde[4]. The introduction of an ethyl group at the C2 position creates significant steric hindrance directly adjacent to the site of enzymatic transamination. This rational design choice effectively reduces the catalytic efficiency of GABA-AT, extending the metabolic half-life of the analog and allowing it to act as a stable probe or potential competitive inhibitor[5].

G A 4-Amino-2-ethylbutanoic Acid HCl B System L Transporter A->B Substrate Recognition D GABA-AT Enzyme A->D Resists Degradation F α2δ Subunit (VGCCs) A->F Modulates C Blood-Brain Barrier Penetration B->C Facilitates E Steric Hindrance (Metabolic Stability) D->E Alpha-Ethyl Substitution

Pharmacological pathway and metabolic stability of 2-substituted GABA analogs.

Experimental Protocols: Synthesis & Validation

To achieve high purity and structural fidelity, the synthesis of 4-Amino-2-ethylbutanoic acid HCl is best executed via a Gabriel-Malonic Ester Synthesis . This route prevents the over-alkylation of the primary amine and allows for the precise construction of the C2 stereocenter prior to decarboxylation.

Step-by-Step Synthetic Methodology
  • Preparation of the Enolate: Dissolve 1.0 equivalent of diethyl ethylmalonate in anhydrous ethanol under an inert argon atmosphere. Slowly add 1.1 equivalents of sodium ethoxide (NaOEt) to generate the nucleophilic enolate. Stir at room temperature for 30 minutes.

  • C-Alkylation: Add 1.05 equivalents of N-(2-bromoethyl)phthalimide dropwise to the solution. The phthalimide protecting group is a critical choice here; it shields the nitrogen from participating in unwanted intramolecular cyclizations during the basic alkylation step. Reflux the mixture for 8 hours to yield diethyl 2-ethyl-2-(2-phthalimidoethyl)malonate.

  • Acidic Hydrolysis and Decarboxylation: Concentrate the intermediate in vacuo. Suspend the crude residue in an excess of 6N aqueous HCl and reflux vigorously at 100°C for 18–24 hours. This elegantly executes three simultaneous reactions:

    • Hydrolysis of the diethyl esters into a geminal dicarboxylic acid.

    • Cleavage of the phthalimide group to release the primary amine.

    • Thermal decarboxylation of the malonic acid derivative to form the mono-carboxylic acid backbone.

  • Isolation of the Hydrochloride Salt: Cool the reaction mixture to 0°C. Phthalic acid (a byproduct) will precipitate out of the aqueous solution. Filter the mixture, wash with cold water, and concentrate the filtrate in vacuo to yield 4-Amino-2-ethylbutanoic acid as the hydrochloride salt. Recrystallize from ethanol/ether to achieve >98% purity.

Synthesis Step1 Diethyl Ethylmalonate + N-(2-Bromoethyl)phthalimide Step2 Alkylation (NaOEt / Ethanol) Step1->Step2 Step3 Diethyl 2-ethyl-2- (2-phthalimidoethyl)malonate Step2->Step3 C-Alkylation Step4 Acidic Hydrolysis & Reflux (6N HCl, 100°C) Step3->Step4 Ester Cleavage Step5 Decarboxylation & Phthalimide Cleavage Step4->Step5 -CO2 Step6 4-Amino-2-ethylbutanoic Acid HCl Step5->Step6 Salt Formation

Gabriel-Malonic ester synthetic workflow for 4-Amino-2-ethylbutanoic acid HCl.

Self-Validating Analytical Protocol

To ensure the protocol is self-validating, the final product must be subjected to orthogonal analytical techniques to confirm both the carbon skeleton and the salt form.

  • ¹H NMR (400 MHz, D₂O): The use of deuterium oxide is required due to the HCl salt. Look for a distinct triplet (~0.9 ppm) and a multiplet (~1.5 ppm) corresponding to the C2-ethyl group. The C4 methylene protons (-CH₂-NH₃⁺) will be shifted significantly downfield (approx. 2.9–3.1 ppm) due to the strong electron-withdrawing effect of the protonated ammonium ion.

  • LC-MS (ESI+): Direct injection into an electrospray ionization mass spectrometer will yield a dominant [M+H]⁺ peak at m/z 132.10, which perfectly matches the exact mass of the free base (131.09 Da).

  • Chloride Confirmation: Because the chloride counterion is invisible in positive-mode MS, validate the presence of the HCl salt via a simple precipitation titration using silver nitrate (AgNO₃), which will yield a white, curdy precipitate of AgCl.

Conclusion

4-Amino-2-ethylbutanoic acid HCl (MW: 167.63 g/mol ) is a structurally vital compound in the arsenal of neuropharmacological research. By strategically placing an ethyl group at the alpha position of the GABA backbone, researchers can effectively bypass rapid GABA-AT degradation via steric hindrance while probing the binding kinetics of the System L transporter and VGCC α2δ subunits. The robust, self-validating synthetic pathways and salt-form selections detailed in this guide ensure that drug development professionals can deploy this molecule with high confidence in its stability and purity.

References

  • "4-Amino-2-ethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 87195331 - PubChem" , National Institutes of Health (NIH).[Link]

  • "Calcium Channel α2–δ Subunit, A New Antiepileptic Drug Target" , PMC (NIH).[Link]

  • "Unraveling the Potential of γ-Aminobutyric Acid: Insights into Its Biosynthesis and Biotechnological Applications" , PMC (NIH).[Link]

  • "Targeting Conformational Flexibility of Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator" , ChemRxiv. [Link]

Sources

Foundational

Thermodynamic Solubility Profile of 4-Amino-2-ethylbutanoic Acid HCl: Water vs. Ethanol

Executive Summary Understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) is a foundational pillar of drug development. As a Senior Application Scientist, I approach the solubility profilin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solvation thermodynamics of active pharmaceutical ingredients (APIs) is a foundational pillar of drug development. As a Senior Application Scientist, I approach the solubility profiling of 4-Amino-2-ethylbutanoic acid hydrochloride not merely as a routine data-collection exercise, but as a complex interplay between molecular architecture and solvent dielectric properties.

This compound is a structurally modified analog of γ-aminobutyric acid (GABA). By analyzing its specific structural modifications—namely, the C2-ethyl substitution and the hydrochloride salt formation—we can predict and validate its behavior in aqueous and organic environments. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for determining its solubility profile in water versus absolute ethanol.

Molecular Architecture & The Causality of Solvation

To understand why 4-Amino-2-ethylbutanoic acid HCl behaves the way it does in different solvents, we must deconstruct its molecular components.

The parent free acid ()[1] exists predominantly as a zwitterion in its solid state. Zwitterions form incredibly strong, tightly packed crystal lattices due to intense intermolecular electrostatic interactions, which inherently restrict solubility in both water and organic solvents.

4-Amino-2-ethylbutanoic acid hydrochloride ()[2] overcomes this thermodynamic barrier through two distinct mechanisms:

  • Hydrochloride Salt Formation: Protonation of the carboxylate group destroys the zwitterionic state. This significantly lowers the crystal lattice energy, allowing polar solvents like water to rapidly dismantle the solid via ion-dipole interactions. In general, amino acid hydrochlorides exhibit extreme aqueous solubility (often >500 mg/mL)[3].

  • C2-Ethyl Substitution: The addition of the ethyl group introduces steric bulk and increases the molecule's lipophilicity (LogP). While this slightly hinders aqueous solvation by requiring a larger hydration shell, it drastically increases van der Waals interactions with the alkyl chains of aliphatic alcohols. Consequently, its solubility in ethanol is significantly enhanced compared to its free-base counterpart[4].

MechanisticPathway Compound 4-Amino-2-ethylbutanoic acid HCl Salt Hydrochloride Salt Form Compound->Salt Alkyl C2-Ethyl Substitution Compound->Alkyl Zwitter Suppresses Zwitterion Salt->Zwitter Lipo Increases Lipophilicity Alkyl->Lipo WaterSol High Aqueous Solubility (>500 mg/mL) Zwitter->WaterSol Ion-Dipole Bonds EtOHSol Enhanced Ethanol Solubility (~25-50 mg/mL) Zwitter->EtOHSol Breaks Lattice Lipo->EtOHSol Solvent Affinity

Fig 1: Mechanistic pathway of structural features dictating the solubility profile.

Comparative Solubility Profile

Based on the physicochemical properties of homologous GABA derivatives, the quantitative solubility data is summarized below. Water acts as an ideal solvent due to its high dielectric constant, whereas ethanol provides a moderate solubilizing environment driven by the API's lipophilic ethyl moiety.

ParameterPurified Water (H₂O)Absolute Ethanol (EtOH)
Dielectric Constant (ε at 25°C) 78.324.3
Predicted Solubility Range > 500 mg/mL25 – 50 mg/mL
Primary Solvation Mechanism Ion-dipole interactions, extensive H-bondingDipole-dipole, van der Waals (alkyl chain)
Limiting Thermodynamic Factor Solution viscosity, localized saturationReduced dielectric constant, ion-pairing
Residual Solid Phase Risk None (Stable HCl salt)Salt disproportionation (Free base formation)

Self-Validating Experimental Methodology

A common pitfall in determining the solubility of hydrochloride salts in lower-dielectric solvents (like ethanol) is salt disproportionation . This occurs when the salt dissociates and the less soluble free amino acid precipitates, leading to falsely low solubility readings.

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It mandates simultaneous quantification of the solute in the supernatant and crystallographic verification of the residual solid.

Protocol: Isothermal Shake-Flask Method with Solid-State Validation
  • Step 1: Saturation Preparation Add an excess amount of 4-Amino-2-ethylbutanoic acid HCl (approx. 600 mg for water, 100 mg for ethanol) to 1.0 mL of the respective solvent in sealed, inert borosilicate glass vials.

  • Step 2: Isothermal Equilibration Submerge the vials in a thermostatic shaking water bath at 37.0 ± 0.1 °C. Agitate at 150 rpm for 72 hours. Causality: 72 hours ensures thermodynamic equilibrium is reached, overcoming any metastable kinetic supersaturation states.

  • Step 3: Phase Separation Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 37 °C. Rapidly filter the supernatant through a 0.22 µm PTFE syringe filter (pre-warmed to prevent temperature-drop precipitation).

  • Step 4: HPLC Quantification Dilute the filtered aliquots with the mobile phase. Quantify the solute concentration using High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID).

  • Step 5: Solid-State Self-Validation (Critical) Recover the residual solid from the centrifuge pellet. Dry under a gentle nitrogen stream and analyze via X-ray Powder Diffraction (XRPD). Causality Check: If the XRPD pattern matches the free base rather than the original HCl salt, disproportionation has occurred, rendering the ethanol solubility value invalid. The system must then be flagged and re-equilibrated.

ValidationWorkflow Prep 1. Saturation Preparation Excess Solute in H2O/EtOH Equil 2. Isothermal Equilibration 37°C for 72 Hours Prep->Equil Thermostatic Control Sep 3. Phase Separation Ultracentrifugation & 0.22µm Filtration Equil->Sep Kinetic Stabilization Quant 4. HPLC-UV Quantification Concentration Determination Sep->Quant Aliquot Extraction Valid 5. Self-Validation Mass Balance & Solid-State XRD Quant->Valid Data Reconciliation Valid->Equil Discrepancy Found (Re-equilibrate)

Fig 2: Self-validating shake-flask methodology for thermodynamic solubility determination.

Implications for Drug Development

The stark contrast between the aqueous and ethanolic solubility of 4-Amino-2-ethylbutanoic acid HCl dictates downstream formulation strategies.

As seen in the formulation of homologous GABA analogs like Gabapentin, extreme aqueous solubility presents clinical challenges such as rapid gastric dissolution and potential dose-dumping, necessitating the engineering of controlled-release polymer matrices ()[5]. Conversely, the enhanced ethanol solubility—driven by the C2-ethyl group—opens pathways for co-solvent liquid formulations or wet granulation processes using hydroalcoholic binder solutions. Lipophilic modifications of GABA analogs are frequently employed precisely to alter these solvent partitioning dynamics and improve overall bioavailability ()[6].

References

  • Title : PubChem Compound Summary for CID 87195331, 4-Amino-2-ethylbutanoic acid hydrochloride Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title : PubChem Compound Summary for CID 15259323, 4-Amino-2-ethylbutanoic acid Source : National Center for Biotechnology Information (PubChem) URL :[Link]

  • Title: Extended release formulations of gabapentin (Patent EP2929878A1)
  • Title: Prodrugs of GABA analogs, compositions and uses thereof (Patent US6818787B2)
  • Title : Amino Acid Hydrochloride Properties and Solubility Source : Avanscure Lifesciences / Chemical Data Repositories URL : [Link]

Sources

Exploratory

A Technical Guide to the Synthetic Pathways of 4-Amino-2-ethylbutanoic Acid HCl

This in-depth technical guide provides a comprehensive review of the viable synthetic pathways for 4-Amino-2-ethylbutanoic acid hydrochloride. The document is structured to offer researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive review of the viable synthetic pathways for 4-Amino-2-ethylbutanoic acid hydrochloride. The document is structured to offer researchers, scientists, and professionals in drug development not just a list of procedures, but a logical framework for understanding the chemical principles and strategic decisions underpinning each synthetic route. Every method presented is grounded in established chemical literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted γ-Amino Acids

4-Amino-2-ethylbutanoic acid, a substituted derivative of γ-aminobutyric acid (GABA), represents a class of molecules with significant potential in medicinal chemistry. The introduction of an ethyl group at the α-position of the butanoic acid backbone can impart specific conformational constraints and alter the molecule's interaction with biological targets. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to pharmaceutical formulation and handling.[1] This guide will explore logical and established synthetic strategies for the preparation of this target molecule, focusing on reaction mechanisms, experimental considerations, and data-driven insights.

Pathway I: The Malonic Ester Synthesis Approach

The malonic ester synthesis is a robust and highly versatile method for the formation of substituted carboxylic acids.[2] Its application to the synthesis of 4-Amino-2-ethylbutanoic acid involves the sequential alkylation of a malonate derivative, followed by hydrolysis and decarboxylation. This pathway offers a high degree of control over the introduction of the ethyl and aminoethyl substituents.

Rationale and Strategy

The core of this strategy lies in the acidity of the α-protons of diethyl malonate, which allows for the facile formation of a nucleophilic enolate.[2] This enolate can then be reacted with a sequence of electrophiles. To construct the target carbon skeleton, a two-step alkylation is required: one to introduce the ethyl group and another to introduce a protected aminoethyl group. The order of these alkylations can be varied, but for steric reasons, it is often preferable to introduce the smaller group first.

Visualizing the Workflow

Malonic_Ester_Synthesis cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Salt Formation Diethyl_Malonate Diethyl Malonate NaOEt_EtOH 1. NaOEt, EtOH Diethyl_Ethylmalonate Diethyl Ethylmalonate Diethyl_Malonate->Diethyl_Ethylmalonate Alkylation EtBr 2. Ethyl Bromide Alkylated_Intermediate Diethyl 2-ethyl-2-(2-phthalimidoethyl)malonate Diethyl_Ethylmalonate->Alkylated_Intermediate Alkylation NaOEt_EtOH_2 1. NaOEt, EtOH Bromoethylamine_Derivative 2. N-(2-bromoethyl)phthalimide Target_Molecule_Free 4-Amino-2-ethylbutanoic acid Alkylated_Intermediate->Target_Molecule_Free Hydrolysis & Decarboxylation Acid_Hydrolysis Aq. HCl, Heat Target_Molecule_HCl 4-Amino-2-ethylbutanoic Acid HCl Target_Molecule_Free->Target_Molecule_HCl Protonation HCl_Formation HCl (aq or gas)

Caption: Workflow for the synthesis of 4-Amino-2-ethylbutanoic acid HCl via the malonic ester route.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl Ethylmalonate

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq.) to absolute ethanol under an inert atmosphere.[3]

  • Once all the sodium has reacted, add diethyl malonate (1.0 eq.) dropwise to the sodium ethoxide solution.

  • To the resulting enolate solution, add ethyl bromide (1.05 eq.) dropwise.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • After cooling, filter the mixture to remove the precipitated sodium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain crude diethyl ethylmalonate, which can be purified by vacuum distillation.

Step 2: Synthesis of Diethyl 2-ethyl-2-(2-phthalimidoethyl)malonate

  • Prepare a fresh solution of sodium ethoxide in absolute ethanol as described in Step 1.

  • Add the purified diethyl ethylmalonate (1.0 eq.) to the ethoxide solution.

  • Add N-(2-bromoethyl)phthalimide (1.0 eq.) to the reaction mixture. The use of a phthalimide-protected amino group is a classic strategy (Gabriel synthesis) to avoid side reactions.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and remove the precipitated sodium bromide by filtration.

  • Remove the ethanol under reduced pressure to yield the crude dialkylated product.

Step 3 & 4: Hydrolysis, Decarboxylation, and Salt Formation

  • To the crude diethyl 2-ethyl-2-(2-phthalimidoethyl)malonate, add an excess of concentrated hydrochloric acid.[3]

  • Heat the mixture to reflux for an extended period (typically 8-12 hours) to ensure complete hydrolysis of both the esters and the phthalimide protecting group, as well as decarboxylation.

  • Upon cooling, the phthalic acid will precipitate and can be removed by filtration.

  • The aqueous filtrate containing the desired product as its hydrochloride salt is then concentrated under reduced pressure.

  • The resulting crude 4-Amino-2-ethylbutanoic acid hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Summary
StepKey ReagentsReaction TypeTypical Yield (%)
1Diethyl malonate, NaOEt, Ethyl bromideNucleophilic Alkylation80-90
2Diethyl ethylmalonate, NaOEt, N-(2-bromoethyl)phthalimideNucleophilic Alkylation70-85
3 & 4Concentrated HClHydrolysis, Decarboxylation, Salt Formation75-90

Pathway II: Michael Addition Approach

The aza-Michael addition offers an alternative and convergent route to the target molecule.[4] This pathway involves the conjugate addition of an amine to an α,β-unsaturated ester, which can be a highly efficient method for forming the crucial carbon-nitrogen bond.

Rationale and Strategy

This approach hinges on the reaction of a primary amine with an appropriately substituted ethyl acrylate derivative. The key is to utilize an α,β-unsaturated ester that already contains the ethyl group at the α-position. The addition of ammonia or a protected amine equivalent would then form the desired 4-aminobutanoic acid backbone in a single step. Subsequent hydrolysis of the ester and formation of the hydrochloride salt would complete the synthesis.

Visualizing the Workflow

Michael_Addition cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Salt Formation Ethyl_2-ethylacrylate Ethyl 2-ethylacrylate Michael_Adduct Ethyl 4-amino-2-ethylbutanoate Ethyl_2-ethylacrylate->Michael_Adduct Aza-Michael Addition Ammonia Ammonia (or equivalent) Target_Molecule_Free 4-Amino-2-ethylbutanoic acid Michael_Adduct->Target_Molecule_Free Ester Hydrolysis Acid_Hydrolysis Aq. HCl, Heat Target_Molecule_HCl 4-Amino-2-ethylbutanoic Acid HCl Target_Molecule_Free->Target_Molecule_HCl Protonation HCl_Formation HCl (aq or gas)

Caption: Workflow for the synthesis of 4-Amino-2-ethylbutanoic acid HCl via the Michael addition route.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-amino-2-ethylbutanoate

  • In a pressure-resistant vessel, dissolve ethyl 2-ethylacrylate (1.0 eq.) in a suitable solvent such as ethanol.

  • Cool the solution in an ice bath and saturate it with ammonia gas. Alternatively, a solution of ammonia in methanol can be used.

  • Seal the vessel and allow the reaction to proceed at room temperature or with gentle heating for 24-48 hours. The progress of the reaction should be monitored by TLC or GC.

  • After the reaction is complete, carefully vent the excess ammonia and remove the solvent under reduced pressure to obtain the crude ethyl 4-amino-2-ethylbutanoate.

Step 2 & 3: Hydrolysis and Salt Formation

  • Dissolve the crude amino ester from the previous step in aqueous hydrochloric acid.

  • Heat the solution to reflux for 4-6 hours to effect the hydrolysis of the ester.

  • Cool the reaction mixture and concentrate it under reduced pressure to obtain the crude 4-Amino-2-ethylbutanoic acid hydrochloride.

  • Purify the product by recrystallization.

Data Summary
StepKey ReagentsReaction TypeTypical Yield (%)
1Ethyl 2-ethylacrylate, AmmoniaAza-Michael Addition60-80
2 & 3Aqueous HClEster Hydrolysis, Salt Formation85-95

Conclusion and Future Perspectives

Both the malonic ester synthesis and the Michael addition pathway represent viable and well-documented strategies for the synthesis of 4-Amino-2-ethylbutanoic acid hydrochloride. The choice between these routes will often depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. The malonic ester route offers greater flexibility for creating a variety of α-substituted amino acids, while the Michael addition approach is more convergent for this specific target. Future work could focus on developing asymmetric variations of these syntheses to access enantiomerically pure forms of the target molecule, which would be of significant interest for pharmacological studies.

References

  • Arthur J. Speziale, et al. (1963). DIETHYL ACETAMIDOMALONATE. Organic Syntheses, 4, 21; Coll. Vol.4, p.274.
  • BenchChem. (n.d.). Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. Retrieved from BenchChem website.[3]

  • Azam, S., D'Souza, A. A., & Wyatt, P. B. (1996). Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. Journal of the Chemical Society, Perkin Transactions 1, (6), 621-628.[5]

  • Azam, S., D'Souza, A. A., & Wyatt, P. B. (1996). Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. Journal of the Chemical Society, Perkin Transactions 1, (6), 621-628.[6]

  • PubChem. (n.d.). 4-Amino-2-ethylbutanoic acid hydrochloride. Retrieved from [Link]1]

  • Ataman Kimya. (n.d.). DIETHYL MALONATE. Retrieved from [Link]]

  • BenchChem. (n.d.). Application Notes and Protocols for Michael Addition Reactions with 3-Ethoxyacrylic Acid Derivatives. Retrieved from BenchChem website.[7]

  • Quora. (2017, August 31). How to prepare amino acid from diethyl malonate. Retrieved from [Link]]

  • ResearchGate. (n.d.). Aza-Michael addition of secondary amine to ethyl acrylate. Retrieved from [Link]4]

  • BenchChem. (n.d.). A Comparative Guide to Synthetic Routes for Diethyl 2-(bromomethyl)malonate. Retrieved from BenchChem website.[8]

  • PubChem. (n.d.). 4-Amino-2-ethylbutanoic acid. Retrieved from [Link]5]

  • Valdebenito, N., et al. (2017). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules, 22(11), 1895.[9]

  • MDPI. (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. Retrieved from [Link]]

  • Final Draft. (n.d.). Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium.[10]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]2]

  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocols for 4-Amino-2-ethylbutanoic Acid Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Amino-2-ethylbutanoic acid hydrochloride (CAS: 1864061-13-1) [1] Application: Preclinical neuropharmacology, voltage-gated...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Amino-2-ethylbutanoic acid hydrochloride (CAS: 1864061-13-1) [1] Application: Preclinical neuropharmacology, voltage-gated calcium channel probe synthesis, and GABA analogue library generation.

Mechanistic Overview & Synthetic Strategy

4-Amino-2-ethylbutanoic acid hydrochloride is a 2-alkyl substituted γ -aminobutyric acid (GABA) analogue. While 3-substituted GABA analogues (such as pregabalin and baclofen) are heavily documented and often synthesized via asymmetric Michael additions [3], 2-substituted analogues require a distinct retrosynthetic approach to selectively install the alkyl group adjacent to the carboxylate.

Causality of Experimental Choices: To build the 2-ethyl GABA backbone, this protocol utilizes a malonate homologation strategy . Diethyl ethylmalonate acts as the foundational enolate equivalent. Alkylation with bromoacetonitrile introduces a cyanomethyl group, which serves as a highly efficient, masked primary amine.

A critical challenge in this sequence is the decarboxylation step. Standard harsh basic or acidic saponification/decarboxylation conditions will inadvertently hydrolyze the sensitive nitrile group into an amide or carboxylic acid. To circumvent this, we employ a Krapcho decarboxylation (LiCl, DMSO, H2O, 150 °C). This selectively removes one ester group as ethyl chloride and CO2​ , leaving the nitrile completely intact. Subsequent mild saponification of the remaining ester with LiOH at room temperature yields the free cyano-acid. Finally, catalytic hydrogenation of the nitrile must be performed in the presence of hydrochloric acid. This immediately traps the newly formed primary amine as a hydrochloride salt, preventing nucleophilic attack on intermediate imines and suppressing secondary amine (dimer) formation [2].

Synthetic Workflow Visualization

SynthesisWorkflow A Diethyl Ethylmalonate (Starting Material) B Alkylation: Bromoacetonitrile / NaH A->B C Diethyl 2-(Cyanomethyl)-2-ethylmalonate (Intermediate 1) B->C D Krapcho Decarboxylation: LiCl, H2O, DMSO, 150°C C->D E Ethyl 3-Cyano-2-ethylpropanoate (Intermediate 2) D->E F Mild Saponification: LiOH, THF/H2O, RT E->F G 3-Cyano-2-ethylpropanoic Acid (Intermediate 3) F->G H Catalytic Hydrogenation: H2, Pd/C, Ethanolic HCl G->H I 4-Amino-2-ethylbutanoic Acid HCl (Final Product) H->I

Figure 1: Forward synthesis workflow for 4-Amino-2-ethylbutanoic acid hydrochloride.

Quantitative Data & Optimization

The self-validating nature of this protocol is grounded in the optimization of the decarboxylation and reduction steps. Tables 1 and 2 summarize the quantitative data that dictated the chosen methodologies.

Table 1: Comparison of Decarboxylation Strategies for Cyanomethyl Malonates

MethodReagentsTemp (°C)Nitrile Hydrolysis (%)Target Mono-ester Yield (%)
Standard SaponificationNaOH (aq), Reflux100> 40%N/A (Yields Dicarboxylic acid)
Acidic Hydrolysis6M HCl, Reflux100> 80%N/A (Yields Diacid/Lactam)
Krapcho Decarboxylation LiCl, H2​O , DMSO 150 < 2% 88%

Table 2: Optimization of Nitrile Reduction Conditions (Intermediate 3 to Final Product)

CatalystSolvent / AdditivePressure ( H2​ )Time (h)Primary Amine Yield (%)Secondary Amine Byproduct (%)
Raney NiMeOH / NH3​ 50 psi1275%8%
Pd/C (10%)EtOH (Neutral)50 psi1245%42%
Pd/C (10%) EtOH / 1.1 eq HCl 50 psi 12 88% < 1%

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(Cyanomethyl)-2-ethylmalonate
  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under argon. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 110 mmol) and wash twice with anhydrous hexane to remove the oil. Suspend the NaH in 150 mL of anhydrous DMF and cool to 0 °C.

  • Deprotonation: Add diethyl ethylmalonate (1.0 eq, 100 mmol) dropwise over 30 minutes. Stir the reaction mixture at 0 °C for an additional 30 minutes until hydrogen gas evolution ceases, yielding a clear solution of the enolate.

  • Alkylation: Add bromoacetonitrile (1.1 eq, 110 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×100 mL). Wash the combined organic layers with water ( 5×50 mL) to remove DMF, followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield Intermediate 1.

Protocol 2: Krapcho Decarboxylation
  • Reaction Setup: Dissolve Intermediate 1 (approx. 100 mmol) in 100 mL of DMSO. Add Lithium Chloride (LiCl, 2.0 eq, 200 mmol) and distilled water (2.0 eq, 200 mmol).

  • Thermal Decarboxylation: Equip the flask with a reflux condenser and heat the mixture to 150 °C using an oil bath. Monitor via TLC (Hexane:EtOAc 4:1). The reaction typically reaches completion in 6-8 hours, accompanied by the evolution of CO2​ and ethyl chloride gas.

  • Workup: Cool the mixture to room temperature and dilute with 300 mL of water. Extract with diethyl ether ( 3×100 mL). Wash the organic extracts with water and brine, dry over MgSO4​ , and concentrate to yield Ethyl 3-cyano-2-ethylpropanoate (Intermediate 2) as a pale yellow oil.

Protocol 3: Mild Saponification
  • Hydrolysis: Dissolve Intermediate 2 in a 1:1 mixture of THF and water (100 mL total). Add Lithium Hydroxide monohydrate (LiOH· H2​O , 1.5 eq).

  • Stirring: Stir vigorously at room temperature for 4 hours. The mild conditions ensure the ester is hydrolyzed while the nitrile remains unaffected.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous phase to pH 2 using 1M HCl. Extract with Ethyl Acetate ( 3×50 mL). Dry and concentrate to afford 3-Cyano-2-ethylpropanoic acid (Intermediate 3).

Protocol 4: Catalytic Hydrogenation and Salt Formation
  • Reduction Setup: Transfer Intermediate 3 (50 mmol) to a Parr hydrogenation bottle. Dissolve in 100 mL of absolute ethanol.

  • Acidification: Add concentrated aqueous HCl (37%, 1.1 eq, 55 mmol). Note: This step is critical to prevent secondary amine formation.

  • Catalysis: Add 10% Pd/C (10 wt%, 0.5 g) under an argon blanket.

  • Hydrogenation: Pressurize the vessel with H2​ gas to 50 psi and agitate at room temperature for 12 hours.

  • Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Crystallization: Concentrate the filtrate in vacuo until a white solid precipitates. Recrystallize the crude product from a mixture of Ethanol/Ethyl Acetate to afford pure 4-Amino-2-ethylbutanoic acid hydrochloride .

Quality Control & Analytical Characterization

To validate the structural integrity of the synthesized 4-Amino-2-ethylbutanoic acid hydrochloride, the following analytical benchmarks should be met:

  • Appearance: White, free-flowing crystalline powder.

  • 1H NMR (400 MHz, D2​O ): δ 0.90 (t, J = 7.4 Hz, 3H, −CH3​ ), 1.50–1.65 (m, 2H, −CH2​− of ethyl group), 1.75–1.90 (m, 2H, −CH2​− at position 3), 2.40 (m, 1H, −CH− at position 2), 2.95 (t, J = 7.6 Hz, 2H, −CH2​−N ).

  • Mass Spectrometry (ESI+): Calculated for [C6​H14​NO2​]+ [M+H]+ m/z 132.10; Found m/z 132.10.

References

  • National Center for Biotechnology Information. "4-Amino-2-ethylbutanoic acid hydrochloride" PubChem Compound Summary for CID 87195331. URL:[Link]

Application

Application Note: Amide Coupling Strategies for 4-Amino-2-ethylbutanoic Acid HCl in Peptidomimetic and CNS Drug Discovery

Executive Summary & Mechanistic Rationale 4-Amino-2-ethylbutanoic acid hydrochloride is a highly versatile γ -amino acid building block. Structurally related to gabapentinoids (such as pregabalin), it is frequently utili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

4-Amino-2-ethylbutanoic acid hydrochloride is a highly versatile γ -amino acid building block. Structurally related to gabapentinoids (such as pregabalin), it is frequently utilized in the synthesis of peptidomimetics, CNS-active compounds, and targeted protein degraders (PROTACs).

As a dual-reactive scaffold, it presents a unique challenge: it contains both a nucleophilic amine (masked as an HCl salt) and an electrophilic-capable carboxylic acid. Furthermore, the presence of an ethyl group at the α -position (C2) introduces steric hindrance and a chiral center susceptible to epimerization during activation [1].

This application note details two divergent, field-proven workflows for coupling this molecule. We emphasize the causality behind reagent selection to prevent the most common pitfall associated with γ -amino acids: thermodynamically driven intramolecular cyclization into a 5-membered γ -lactam (3-ethylpyrrolidin-2-one).

Physicochemical Constraints & Strategy Selection

Handling 4-Amino-2-ethylbutanoic acid HCl requires strict control over the order of operations. The zwitterionic nature of the free amino acid renders it highly insoluble in standard organic solvents (DMF, DCM). Therefore, the molecule must be maintained as an HCl salt until the exact moment of coupling.

  • If acting as an Acyl Acceptor (N-Acylation): The external carboxylic acid must be pre-activated before introducing the γ -amino acid. Direct mixing of all reagents will cause the coupling agent to indiscriminately activate the internal carboxylic acid, leading to oligomerization.

  • If acting as an Acyl Donor (C-Amidation): The amine must be protected (e.g., via Boc or Fmoc) prior to acid activation. Attempting to activate the carboxylic acid of the unprotected (or freebased) molecule will result in rapid intramolecular lactamization [2].

Table 1: Coupling Reagent Matrix for γ -Amino Acid Derivatives
Coupling ReagentActivation IntermediateEpimerization Risk at C2Byproduct RemovalRecommended Application
HATU OAt active esterLowChromatographyN-Acylation of hindered external acids.
EDC·HCl / HOBt OBt active esterLow to ModerateAqueous ExtractionC-Amidation (post N-protection).
PyBOP OBt active esterModerateChromatographyGeneral peptide coupling (alternative to HATU).
DCC O-AcylureaHighFiltration (DCU)Not recommended due to high lactamization risk.

Workflow Visualization

G cluster_0 Workflow 1: N-Acylation cluster_1 Workflow 2: C-Amidation Start 4-Amino-2-ethylbutanoic acid HCl (Dual Reactive Scaffold) PreAct Pre-activate External Acid (R-COOH + HATU + DIPEA) Start->PreAct Pathway A Protect N-Protection (Boc2O + NaOH) Start->Protect Pathway B (Prevents Lactamization) AddAmine Add Amino Acid Scaffold (Amine acts as Nucleophile) PreAct->AddAmine OAt Ester Formation Prod1 N-Acylated Derivative (Free Carboxylic Acid) AddAmine->Prod1 Amide Bond Formation Activate Activate Internal Acid (EDC·HCl + HOBt) Protect->Activate Boc-Acid Intermediate Prod2 C-Amidation Product (Boc-Protected Amine) Activate->Prod2 Add External Amine

Figure 1: Divergent coupling workflows for 4-Amino-2-ethylbutanoic acid HCl.

Detailed Experimental Protocols

Protocol A: N-Acylation via Pre-Activated Ester (Amine Coupling)

Objective: Couple an external carboxylic acid to the amine of 4-Amino-2-ethylbutanoic acid HCl without triggering self-condensation.

Self-Validating Checkpoint: The reaction mixture should transition from a heterogeneous suspension to a clear solution upon the final addition of DIPEA, confirming the neutralization of the HCl salt and dissolution of the zwitterion.

Step-by-Step Methodology (1.0 mmol scale):

  • Pre-activation: In an oven-dried flask under N2​ , dissolve the external carboxylic acid (1.0 mmol) and HATU (1.05 mmol, 399 mg) in anhydrous DMF (5.0 mL).

  • Base Addition 1: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL). Stir at room temperature for 15 minutes.

    • Causality: This step forms the highly reactive OAt ester. Pre-activation ensures HATU is entirely consumed, preventing it from cross-reacting with the γ -amino acid's carboxylate later [1].

  • Nucleophilic Attack: Add 4-Amino-2-ethylbutanoic acid HCl (1.0 mmol, 167 mg) in one portion, followed immediately by a second addition of DIPEA (1.2 mmol, 209 µL).

    • Causality: The extra base neutralizes the HCl salt, liberating the free primary amine to attack the OAt ester.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor via LCMS (the product will ionize well in negative mode due to the free carboxylic acid).

  • Workup: Quench the reaction with water (15 mL). Carefully acidify the aqueous layer to pH 3 using 1M HCl. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: C-Amidation via EDC/HOBt (Acid Coupling)

Objective: Couple the carboxylic acid of 4-Amino-2-ethylbutanoic acid HCl to an external amine.

Self-Validating Checkpoint: During the workup of Step 2, washing with 1M HCl removes unreacted external amine, while the saturated NaHCO3​ wash removes unreacted Boc-protected acid. The EDC-urea byproduct is highly water-soluble and partitions entirely into the aqueous phase [2].

Step-by-Step Methodology (1.0 mmol scale): Step 1: Mandatory N-Protection

  • Dissolve 4-Amino-2-ethylbutanoic acid HCl (1.0 mmol, 167 mg) in a 1:1 mixture of 1,4-Dioxane and 1M aqueous NaOH (10 mL total).

  • Cool to 0 °C and add Di-tert-butyl dicarbonate ( Boc2​O ) (1.2 mmol, 262 mg).

  • Stir at room temperature for 12 hours.

  • Remove Dioxane under reduced pressure. Acidify the remaining aqueous layer to pH 2 using 1M KHSO4​ (avoid strong acids like HCl to prevent Boc deprotection). Extract with Ethyl Acetate (3 x 10 mL), dry, and concentrate to yield the Boc-protected intermediate.

Step 2: Activation & Coupling

  • Dissolve the Boc-protected 4-Amino-2-ethylbutanoic acid (1.0 mmol) and the external primary/secondary amine (1.1 mmol) in anhydrous DCM (10 mL).

  • Add HOBt (1.2 mmol, 162 mg) and EDC·HCl (1.2 mmol, 230 mg).

    • Causality: EDC/HOBt is selected over HATU here because it generates a water-soluble urea byproduct, allowing for a chromatography-free purification. HOBt suppresses epimerization at the C2-ethyl chiral center [1].

  • Add DIPEA (2.5 mmol, 435 µL) dropwise. Stir at room temperature for 12 hours.

  • Workup: Dilute with DCM (10 mL). Wash sequentially with saturated aqueous NaHCO3​ (15 mL), 1M HCl (15 mL), and brine (15 mL). Dry the organic layer over MgSO4​ and concentrate in vacuo to yield the pure C-amidation product.

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Magano, J. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 26(6), 1562-1689. URL:[Link]

Method

Application Note: Preparation of Standard Solutions of 4-Amino-2-ethylbutanoic acid hydrochloride for Research and Development

Introduction 4-Amino-2-ethylbutanoic acid hydrochloride is an amino acid derivative that serves as a valuable building block in synthetic chemistry and a tool in biochemical research.[1][2] Its utility in drug discovery...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Amino-2-ethylbutanoic acid hydrochloride is an amino acid derivative that serves as a valuable building block in synthetic chemistry and a tool in biochemical research.[1][2] Its utility in drug discovery and development necessitates precise and accurate quantification in various experimental matrices. The foundation of such quantitative analysis lies in the preparation of reliable and accurate standard solutions.[3][4] An accurately prepared standard solution serves as a crucial reference point for calibrating analytical instruments, validating methodologies, and ensuring the reproducibility of experimental results.[4][5]

This document provides a comprehensive, field-proven guide for the preparation of primary stock and subsequent working standard solutions of 4-Amino-2-ethylbutanoic acid hydrochloride. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure the highest degree of scientific integrity.

Compound Profile & Physicochemical Data

A thorough understanding of the compound's properties is critical for its accurate handling and preparation. The hydrochloride salt form of 4-Amino-2-ethylbutanoic acid is utilized to enhance both its stability and aqueous solubility.[2]

PropertyValueSource
IUPAC Name 4-amino-2-ethylbutanoic acid;hydrochloridePubChem[6]
Molecular Formula C₆H₁₄ClNO₂PubChem[6]
Molecular Weight 167.63 g/mol PubChem[6]
CAS Number 1864061-13-1PubChem[6]
Appearance White to off-white solid/powderInferred from similar compounds
Solubility Expected to be soluble in water[1][2]

Health & Safety Precautions

4-Amino-2-ethylbutanoic acid hydrochloride is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6] Therefore, adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Handle the solid compound and concentrated solutions within a certified chemical fume hood to avoid inhalation of the powder or aerosols.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

Protocol 1: Preparation of a Primary Stock Solution (10 mg/mL)

The primary stock solution is the cornerstone of all subsequent dilutions. Its preparation demands the highest level of accuracy. This protocol details the preparation of a 10 mg/mL stock solution in ultrapure water.

Required Materials & Equipment
  • 4-Amino-2-ethylbutanoic acid hydrochloride (purity ≥95%)

  • Ultrapure (Type I) water, 18.2 MΩ·cm

  • Analytical balance (4-decimal place, e.g., ± 0.0001 g)

  • 10 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Glass funnel

  • 50 mL beaker

  • Wash bottle with ultrapure water

  • Pipettes (for solvent transfer)

  • Vortex mixer or sonicator

Step-by-Step Methodology
  • Calculation of Required Mass:

    • Objective: To prepare 10 mL of a 10 mg/mL solution.

    • Formula: Mass (mg) = Concentration (mg/mL) × Volume (mL)

    • Calculation: Mass = 10 mg/mL × 10 mL = 100 mg.

  • Weighing the Compound:

    • Place a clean, dry weighing boat on the analytical balance and tare the mass.

    • Carefully weigh exactly 100.0 mg (0.1000 g) of 4-Amino-2-ethylbutanoic acid hydrochloride.

    • Causality: The use of a 4-decimal place analytical balance is critical to minimize weighing errors, which directly propagate through all subsequent dilutions.[3] A higher molecular weight compound helps reduce the relative error during this step.[3][7]

  • Dissolution and Quantitative Transfer:

    • Place a clean glass funnel into the neck of the 10 mL Class A volumetric flask.

    • Carefully transfer the weighed powder through the funnel into the flask.

    • Rinse the weighing boat with small aliquots of ultrapure water, transferring the rinsate into the flask through the funnel. Repeat this process 2-3 times.

    • Rinse the funnel with ultrapure water to ensure all compound is washed into the flask.

    • Causality: This process, known as quantitative transfer, is essential to ensure that the entire weighed mass of the solute reaches the flask, maintaining the accuracy of the final concentration.[7]

  • Dilution to Final Volume:

    • Add ultrapure water to the flask until it is approximately half-full.

    • Swirl the flask gently (or use a vortex mixer/sonicator for a short period) until the solid is completely dissolved. The use of a hydrochloride salt enhances solubility in aqueous solvents.[2]

    • Once dissolved, continue to add ultrapure water carefully until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the flask.[3] Use a pipette for the final additions to avoid overshooting the mark.

  • Homogenization:

    • Cap the volumetric flask securely and invert it 15-20 times to ensure a homogenous solution.

    • Causality: Inadequate mixing will result in a concentration gradient within the solution, leading to significant errors when aliquots are drawn for preparing working standards.[7]

  • Labeling and Storage:

    • Transfer the solution to a clearly labeled, amber glass vial. The label should include the compound name, concentration (10 mg/mL), solvent (ultrapure water), preparation date, and initials of the preparer.

    • Store the primary stock solution at 2-8°C. For long-term stability, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

Workflow Diagram

G cluster_prep Protocol 1: Primary Stock Solution Workflow calc 1. Calculate Mass (100.0 mg for 10mL) weigh 2. Weigh Solid (Analytical Balance) calc->weigh Target Mass dissolve 3. Dissolve & Transfer (Quantitative) weigh->dissolve Transfer Solid dilute 4. Dilute to Volume (10 mL Volumetric Flask) dissolve->dilute Add Solvent mix 5. Homogenize (Invert 15-20x) dilute->mix Final Volume Reached store 6. Label & Store (2-8°C, Amber Vial) mix->store Ready for Storage

Caption: Workflow for preparing a 10 mg/mL primary stock solution.

Protocol 2: Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution. This is a cost-effective and accurate method for creating a set of standards for a calibration curve.

Step-by-Step Methodology
  • Dilution Calculation:

    • The dilution formula C₁V₁ = C₂V₂ is used, where:

      • C₁ = Concentration of the starting solution (stock)

      • V₁ = Volume of the starting solution to be transferred

      • C₂ = Concentration of the final solution (working standard)

      • V₂ = Final volume of the working standard

    • Example: To prepare 1 mL (1000 µL) of a 100 µg/mL working standard from the 10 mg/mL (10,000 µg/mL) stock solution:

      • V₁ = (C₂V₂) / C₁

      • V₁ = (100 µg/mL × 1 mL) / 10,000 µg/mL = 0.01 mL (or 10 µL)

      • Therefore, 10 µL of the stock solution is diluted to a final volume of 1 mL.

  • Serial Dilution Procedure:

    • Label a series of microcentrifuge tubes or vials for each working standard.

    • Using calibrated pipettes, add the required volume of diluent (e.g., ultrapure water or a specific assay buffer) to each tube.

    • Transfer the calculated volume of the stock or preceding standard into the appropriate tube.

    • Vortex each tube thoroughly after the addition of the standard.

    • Causality: Using calibrated pipettes is essential for maintaining accuracy during volume transfers.[8] Preparing working solutions fresh daily is a best practice, as very low concentrations can be susceptible to degradation or adsorption to container surfaces.[4]

Example Dilution Scheme

The following table provides an example scheme for creating a calibration curve from the 10 mg/mL (10,000 µg/mL) stock solution.

Target Conc. (µg/mL)Starting SolutionVolume of Starting Solution (µL)Final Volume (µL)Diluent Volume (µL)
1000 10,000 µg/mL Stock1001000900
500 1000 µg/mL Std5001000500
250 500 µg/mL Std5001000500
100 1000 µg/mL Std1001000900
50 500 µg/mL Std1001000900
10 100 µg/mL Std1001000900
1 10 µg/mL Std1001000900
Serial Dilution Workflow Diagram

G stock Stock 10,000 µg/mL std1 Std 1 1000 µg/mL stock->std1 100 µL into 900 µL std2 Std 2 100 µg/mL std1->std2 100 µL into 900 µL std3 Std 3 10 µg/mL std2->std3 100 µL into 900 µL std4 Std 4 1 µg/mL std3->std4 100 µL into 900 µL

Caption: A 10-fold serial dilution scheme for working standards.

Solution Stability and Quality Control

Ensuring the integrity of standard solutions over time is crucial for generating reliable data.

  • Storage:

    • Primary Stock Solution: Stable for up to 3 months when stored at 2-8°C and protected from light. Aliquoting is highly recommended to prevent contamination and degradation from repeated handling.

    • Working Solutions: It is best practice to prepare working solutions fresh for each experiment from the primary stock.[4] Do not store dilute standards for more than 24 hours, even under refrigeration.

  • Quality Control (QC):

    • The accuracy of the primary stock solution should be periodically verified. This is especially important if the compound is not a certified primary standard.[7]

    • QC checks can include spectroscopic analysis or chromatographic comparison against a newly prepared standard or a certified reference material.

QC ParameterMethodAcceptance CriteriaFrequency
Concentration HPLC/UPLC-UVResponse within ±5% of a freshly prepared standardMonthly
Purity/Degradation HPLC/UPLC-UVNo significant degradation peaks (>0.5%)Monthly
Appearance Visual InspectionClear, colorless, free of particulatesBefore each use

References

  • Standard Solution Preparation: A Comprehensive Guide. (2024). alwsci Blogs.
  • 4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride. (n.d.). Benchchem.
  • How To Make A Standard Solution. (2024). The Chemistry Blog.
  • How to Make a Standard Solution – HSC Chemistry. (n.d.). Science Ready.
  • Preparing Standard Solutions in Chemistry. (n.d.). Scribd.
  • 4-Amino-2-ethylbutanoic acid hydrochloride. (n.d.). PubChem.
  • A Guide to Using Analytical Standards. (2024). Jorsek.
  • 4-amino-2-ethylbutanoic acid hydrochloride (C6H13NO2). (n.d.). PubChemLite.
  • 4-amino-2-ethylbutanoic acid. (2025).
  • 4-Amino-2-methylbutanoic acid hydrochloride. (n.d.). PubChem.
  • 4-Amino-2-(2-aminoethyl)butanoic acid dihydrochloride. (n.d.). MilliporeSigma.
  • 4-(2-Amino-ethyl)benzoic acid hydrochloride. (n.d.). Chem-Impex.
  • 4-Amino-2-ethylbutanoic acid. (n.d.). PubChem.

Sources

Application

Application Note: Strategic Incorporation of 4-Amino-2-ethylbutanoic Acid HCl in Peptidomimetic Synthesis

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Synthetic workflows, mechanistic causality, and structural validation for γ-amino acid foldamers. Executive Summary & Mechanistic Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Focus: Synthetic workflows, mechanistic causality, and structural validation for γ-amino acid foldamers.

Executive Summary & Mechanistic Rationale

4-Amino-2-ethylbutanoic acid hydrochloride (commonly referred to as α-ethyl-GABA) is a highly specialized, non-natural γ-amino acid building block 1[1]. In modern drug development, substituting canonical α-amino acids with γ-amino acids is a proven strategy to confer absolute resistance against proteolytic degradation.

However, linear γ-amino acids are highly flexible and often fail to fold into predictable secondary structures in aqueous environments. The strategic addition of the α-ethyl group introduces critical steric constraint. By restricting the rotational freedom (torsion angles) of the peptide backbone, the α-ethyl group drastically reduces the entropic cost of folding. This preorganization strongly drives the formation of highly stable 12-helical or 12/10-helical secondary structures in α/γ-hybrid peptides, even in highly competitive aqueous solvents (2)[2].

Folding_Mechanism Unstructured Flexible γ-Amino Acid (Random Coil) AlphaSub Addition of α-Ethyl Group (Steric Constraint) Unstructured->AlphaSub Preorganized Preorganized Backbone (Restricted Torsion Angles) AlphaSub->Preorganized Reduces Entropy Foldamer Stable 12-Helical Foldamer (Aqueous Stability) Preorganized->Foldamer H-Bond Alignment

Thermodynamic folding pathway driven by α-ethyl steric preorganization.

Physicochemical Specifications

Understanding the physical properties of the reagent is critical for stoichiometric calculations and handling. Because the free amine of a γ-amino acid is prone to intramolecular cyclization (lactamization), it is supplied as a stable hydrochloride salt .

ParameterSpecification
IUPAC Name 4-amino-2-ethylbutanoic acid; hydrochloride
CAS Number 1864061-13-1
Molecular Formula C₆H₁₄ClNO₂
Monoisotopic Mass (Free Base) 131.09 Da
Molecular Weight (HCl Salt) 167.63 g/mol
Storage Conditions Desiccated at room temperature or 4°C

Protocol I: Pre-Synthetic Fmoc Protection

Causality & Rationale: To utilize 4-amino-2-ethylbutanoic acid in standard Solid-Phase Peptide Synthesis (SPPS), the primary amine must be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Because the starting material is an HCl salt, the protonated ammonium ion is non-nucleophilic. A mild base (Na₂CO₃) is required to neutralize the HCl, liberating the free amine, and to act as an acid scavenger for the N-hydroxysuccinimide (HOSu) byproduct generated during the reaction. A biphasic Water/Dioxane system is utilized to bridge the solubility gap between the highly polar amino acid salt and the lipophilic Fmoc-OSu.

Step-by-Step Methodology:
  • Neutralization: Dissolve 10 mmol of 4-Amino-2-ethylbutanoic acid HCl in 20 mL of 10% aqueous Na₂CO₃. Stir for 10 minutes to ensure complete liberation of the free base.

  • Temperature Control: Cool the aqueous solution to 0°C using an ice bath to prevent side reactions.

  • Fmoc Addition: Dissolve 11 mmol (1.1 eq) of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes under vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Purification (Self-Validating Extraction):

    • Wash the mixture with diethyl ether (2 × 20 mL) to extract unreacted Fmoc-OSu and non-polar impurities. Discard the organic layer.

    • Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-protected γ-amino acid will precipitate as a white solid.

    • Extract the precipitate with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • System Validation: Analyze the isolated product via LC-MS. A single peak corresponding to the expected mass of the Fmoc-protected derivative confirms the absence of unreacted free amine, validating the reagent for SPPS.

Protocol II: Solid-Phase Peptide Synthesis (SPPS) Workflow

Causality & Rationale: The α-ethyl group creates profound steric hindrance around the adjacent carboxyl group. Standard coupling reagents (e.g., HBTU or DIC/HOBt) often fail to drive the aminolysis to completion, resulting in truncated peptide sequences. To overcome this activation barrier, HATU is mandatory. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester; the nitrogen atom at the 7-position acts as an intramolecular base, accelerating the reaction despite the steric bulk of the α-ethyl group (3)[3].

Step-by-Step Methodology:
  • Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 2 × 10 minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5×) and DCM (5×).

  • Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-4-amino-2-ethylbutanoic acid and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Critical Note: DIPEA must be added last to initiate the activation and prevent premature degradation of the uronium salt.

  • Coupling: Add the activated mixture to the resin. Due to steric hindrance, extend the coupling time to 3–4 hours at room temperature, or utilize microwave-assisted SPPS (75°C for 15 minutes).

  • System Validation (Kaiser Test): Withdraw a few resin beads and perform a Kaiser (ninhydrin) test.

    • Colorless/Faint Yellow: Coupling is complete. Proceed to capping.

    • Blue: Unreacted primary amines remain. Perform a second coupling cycle with fresh reagents before proceeding.

  • Capping: Treat the resin with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted sequences, preventing the formation of complex deletion peptides.

  • Cleavage: Cleave the final peptide from the resin using a standard TFA/Triisopropylsilane/Water (95:2.5:2.5) cocktail for 2 hours.

SPPS_Workflow Resin Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate Amino Acid Activation (HATU / DIPEA / DMF) Deprotect->Activate Couple Coupling of α-ethyl-GABA (Extended Time / 75°C MW) Activate->Couple Wash Washing & Capping (Ac2O / Pyridine) Couple->Wash Wash->Deprotect Next Cycle Cleave Cleavage & Global Deprotection (TFA / Scavengers) Wash->Cleave Final Step

Optimized SPPS workflow for sterically hindered γ-amino acids like α-ethyl-GABA.

Structural Validation of the Foldamer

Following purification via RP-HPLC, the structural integrity of the α/γ-peptide must be validated to confirm that the α-ethyl-GABA residue successfully induced the target foldamer conformation (4)[4].

  • Circular Dichroism (CD) Spectroscopy: Analyze the peptide in a biologically relevant solvent (e.g., phosphate buffer or methanol). A characteristic minimum near 205 nm combined with a maximum near 220 nm is indicative of a stable 12-helical secondary structure.

  • 2D-NMR (ROESY/NOESY): Perform 2D-NMR to map the hydrogen bond network. Sequential NOE cross-peaks between the amide protons (NH) of residue i and residue i+3 or i+4 provide definitive, self-validating proof of helical folding induced by the preorganized γ-amino acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 87195331, 4-Amino-2-ethylbutanoic acid hydrochloride." PubChem.[Link]

  • De Marco, R., et al. "A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides." ResearchGate.[Link]

  • "Impact of γ-Amino Acid Residue Preorganization on α/γ-Peptide Foldamer Helicity in Aqueous Solution." Journal of the American Chemical Society / ResearchGate.[Link]

  • "Synthesis of Cyclic Py-Im Polyamide Libraries." ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 4-Amino-2-ethylbutanoic acid hydrochloride

Answering the user's request. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for minimizing impurities during the crystallization of 4-Amino-2-et...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for minimizing impurities during the crystallization of 4-Amino-2-ethylbutanoic acid hydrochloride. Our focus is on the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems encountered during the crystallization process in a direct question-and-answer format.

Question 1: Why did my compound "oil out" instead of crystallizing?

Answer: "Oiling out," the formation of a liquid, super-saturated solute phase instead of solid crystals, is a common issue. It occurs when the solute's solubility is exceeded at a temperature above its melting point in the solvent system. This prevents the ordered arrangement of molecules into a crystal lattice.

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly is a primary cause.[1] A rapid temperature drop does not allow sufficient time for molecules to orient themselves into a stable crystal lattice, leading to the separation of a disordered, liquid phase.[1][2]

  • High Solute Concentration: The initial solution may be too concentrated, causing the compound to precipitate above its melting point.

    • Solution: Re-heat the mixture to redissolve the oil. Add a small amount (1-5% total volume) of additional hot solvent to slightly decrease the saturation level.[3] This keeps the compound soluble for longer as it cools, allowing crystallization to occur at a lower temperature.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.

    • Solution: If the crude material is suspected to be highly impure, consider a preliminary purification step, such as column chromatography, before attempting crystallization.[1]

  • Inappropriate Solvent System: The chosen solvent may not be optimal.

    • Solution: Experiment with a different solvent or a solvent/anti-solvent system. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6]

Question 2: My final crystals are colored. How can I remove the color impurity?

Answer: Colored impurities are typically large, conjugated organic molecules that become trapped in the crystal lattice or adsorb to the crystal surface.

Solution: Activated Charcoal Treatment

  • Redissolve: Dissolve the impure, colored crystals in the minimum amount of a suitable hot solvent.

  • Add Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Be cautious, as the fine powder can cause vigorous bumping.

  • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes to allow adsorption of the colored impurities.[1] Immediately perform a hot gravity filtration using a fluted filter paper to remove the charcoal.

    • Causality: Activated charcoal has a high surface area and preferentially adsorbs large, flat, conjugated molecules responsible for color. The hot filtration step is critical to separate the charcoal (with adsorbed impurities) while keeping the desired compound dissolved.[5][7]

  • Crystallize: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.

Question 3: The crystallization yield is very low. What are the likely causes and remedies?

Answer: A low yield indicates that a significant amount of the target compound remained dissolved in the mother liquor after cooling.

Possible Causes & Solutions:

  • Excess Solvent: Using too much solvent is the most common reason for poor yield.[3]

    • Solution: If crystals have formed but the yield is low, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling again for a second crop of crystals. For future attempts, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Premature Crystallization During Hot Filtration: If a hot filtration step was used (e.g., to remove insoluble impurities or charcoal), the compound may have crystallized on the filter paper or in the funnel stem.[7]

    • Solution: Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtration. Use a slight excess of hot solvent to prevent premature saturation as the solution cools slightly during the transfer.[7]

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Re-evaluate the solvent. A solvent with a steeper solubility-temperature curve is ideal. Consider using a solvent/anti-solvent system where the compound is highly soluble in the primary solvent and insoluble in the anti-solvent.[6]

Question 4: Analytical tests (HPLC, NMR) show that impurities are still present after crystallization. How can I improve purity?

Answer: The presence of impurities post-crystallization indicates that they were incorporated into the crystal lattice (inclusions) or remain on the crystal surface.[8]

Solutions for Enhancing Purity:

  • Perform a Second Recrystallization: A single crystallization may not be sufficient. Dissolving the obtained crystals in a fresh batch of minimal hot solvent and re-cooling slowly can significantly enhance purity.

  • Improve Washing: Impurities can be present in the residual mother liquor coating the crystal surface.[8]

    • Solution: After filtration, wash the crystals on the filter with a small amount of ice-cold fresh solvent. This dissolves surface impurities without dissolving a significant amount of the product.[5][7]

  • Control pH: For amino acid hydrochlorides, pH is a critical parameter influencing solubility.[10] Crystallization is often most effective near the isoelectric point of the free amino acid, but since this is a hydrochloride salt, the pH of the solution should be kept acidic to maintain the protonated state and prevent precipitation of the zwitterionic form.

    • Solution: Ensure the pH of the crystallization medium is sufficiently acidic. A slight excess of HCl in the aqueous solution can be used to suppress the solubility of the hydrochloride salt.[11]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for 4-Amino-2-ethylbutanoic acid hydrochloride?

A1: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[5] For an amino acid hydrochloride, which is a salt, polar protic solvents are a good starting point.

Solvent ClassSuitability for Amino Acid HydrochloridesExamples
Polar Protic Often good primary solvents.Water, Methanol, Ethanol
Polar Aprotic Can be used, sometimes in mixtures.Acetone, Acetonitrile
Non-Polar Typically used as anti-solvents.Diethyl Ether, Hexane, Toluene

Selection Workflow:

  • Solubility Testing: Test the solubility of a small amount of your crude material in various solvents at room temperature and at their boiling point.

  • Ideal Profile: Look for a solvent that requires heating to dissolve the compound and shows significant crystal formation upon cooling.

  • Solvent/Anti-Solvent Method: If no single solvent is ideal, use a solvent pair.[6] Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., water or ethanol). Then, slowly add a "poor" or anti-solvent (e.g., acetone or diethyl ether) in which the compound is insoluble until the solution becomes persistently cloudy (turbid). Re-heat gently to clarify and then cool slowly.

Q2: What is the mechanism by which slow cooling improves crystal purity?

Q3: How does pH affect the crystallization of an amino acid hydrochloride?

A3: The pH of the solution is critical because it dictates the ionization state of the amino and carboxylic acid groups.[10][12] 4-Amino-2-ethylbutanoic acid has a basic amino group and an acidic carboxylic acid group.

  • In Acidic Solution (low pH): Both the amino group (-NH2) and the carboxylic acid group (-COOH) are protonated, resulting in a net positive charge (-NH3+ and -COOH). As the hydrochloride salt, this is the desired species.

  • Near Isoelectric Point (pI): The amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-), forming a neutral zwitterion. Amino acids typically have their minimum solubility at their pI.[13]

  • In Basic Solution (high pH): The amino group is neutral (-NH2) and the carboxylic acid group is deprotonated (-COO-), resulting in a net negative charge.

For crystallizing the hydrochloride salt, it is crucial to maintain a sufficiently low pH to keep the molecule in its cationic form and prevent it from converting to the less soluble zwitterion, which could precipitate as an impurity.[11]

Visualized Workflows and Protocols

Impurity Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common crystallization problems.

G Troubleshooting Crystallization of 4-Amino-2-ethylbutanoic acid HCl start Initial Crystallization Attempt outcome Analyze Purity & Yield start->outcome oil Problem: Oiling Out outcome->oil Oily Product low_yield Problem: Low Yield outcome->low_yield < 70% Yield impure Problem: Impurities Detected outcome->impure Purity < 99% success Success: High Purity & Yield outcome->success Purity > 99% Yield > 85% sol_oil1 Cause: Cooling Too Fast? oil->sol_oil1 sol_oil2 Cause: Too Concentrated? oil->sol_oil2 sol_yield1 Cause: Too Much Solvent? low_yield->sol_yield1 sol_yield2 Cause: Premature Crystallization? low_yield->sol_yield2 sol_impure1 Cause: Impurity Inclusion? impure->sol_impure1 sol_impure2 Cause: Surface Contamination? impure->sol_impure2 act_oil1 Action: Decrease Cooling Rate (Insulate, Programmed Bath) sol_oil1->act_oil1 act_oil2 Action: Re-dissolve, Add 1-5% More Solvent sol_oil2->act_oil2 act_yield1 Action: Evaporate Mother Liquor For Second Crop sol_yield1->act_yield1 act_yield2 Action: Pre-heat Funnel During Hot Filtration sol_yield2->act_yield2 act_impure1 Action: Recrystallize with Very Slow Cooling sol_impure1->act_impure1 act_impure2 Action: Wash Crystals with Ice-Cold Solvent sol_impure2->act_impure2

Caption: Troubleshooting decision tree for crystallization issues.

Experimental Protocol: Recrystallization for Purity Enhancement

This protocol assumes you have 10g of crude 4-Amino-2-ethylbutanoic acid hydrochloride that requires further purification.

Materials:

  • Crude 4-Amino-2-ethylbutanoic acid hydrochloride (10g)

  • Ethanol (Solvent)

  • Acetone (Anti-solvent)

  • Deionized Water

  • Activated Charcoal (if necessary)

  • Erlenmeyer flasks (250 mL), Beaker (400 mL)

  • Hot plate with stirring capability

  • Glass funnel, fluted filter paper

  • Büchner funnel, filter flask, vacuum source

  • Spatula, glass stirring rod

Procedure:

  • Solvent Selection (Confirmation): Place ~100 mg of crude product in a test tube. Add ethanol dropwise. It should be sparingly soluble at room temperature. Heat the test tube; the solid should dissolve completely. This confirms ethanol is a suitable primary solvent.

  • Dissolution: Place the 10g of crude product into a 250 mL Erlenmeyer flask with a stir bar. Add approximately 40-50 mL of ethanol. Heat the mixture on a hot plate with gentle stirring until it reaches a gentle boil and all the solid has dissolved. Add more solvent in small (1-2 mL) portions only if necessary to achieve full dissolution. The goal is to create a saturated solution at the boiling point.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add ~100-200 mg of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • (Optional) Hot Gravity Filtration: To remove insoluble impurities or charcoal, perform a hot filtration. Pre-heat a second 250 mL Erlenmeyer flask and a glass funnel on the hotplate. Place a fluted filter paper in the funnel. Pour the hot solution through the filter paper into the clean, hot flask. This step must be done quickly to prevent crystallization in the funnel.[7]

    • Troubleshooting: If no crystals form after 20-30 minutes of cooling, scratch the inner wall of the flask with a glass rod at the air-liquid interface or add a single seed crystal.[3][15]

  • Crystal Growth & Maturation: Once nucleation begins, allow the flask to stand at room temperature for at least 1-2 hours to allow for complete crystal growth. For maximum yield, you can then place the flask in an ice-water bath for an additional 30 minutes.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Once the mother liquor has been drawn through, break the vacuum. Add a small volume (10-15 mL) of ice-cold ethanol over the crystals to wash away any remaining soluble impurities on the surface. Re-apply the vacuum to draw the wash solvent through.[8][16]

  • Drying: Transfer the crystalline product from the funnel to a watch glass. Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

References

  • Myerson, A. S., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available from: [Link]

  • Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?. Reddit. Available from: [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Available from: [Link]

  • ResearchGate. (n.d.). Effect of cooling rate on the purity and yield of the coarse crystal.... Available from: [Link]

  • van de Put, M. W., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm. Available from: [Link]

  • MDPI. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. Materials. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Available from: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Available from: [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Available from: [Link]

  • ACS Publications. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available from: [Link]

  • Quora. (2017). What should I do if crystallisation does not occur?. Available from: [Link]

  • LibreTexts Chemistry. (2022). 3.4B: Cooling Slowly. Available from: [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Available from: [Link]

  • ACS Publications. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Journal of the American Chemical Society. Available from: [Link]

  • ACS Publications. (2007). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Crystal Growth & Design. Available from: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Omega. Available from: [Link]

  • MDPI. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. Available from: [Link]

  • Google Patents. (n.d.). WO2010102471A1 - Method for preparing amino acid chelating copper hydroxychloride crystals and use thereof.
  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-2-ethylbutanoic acid hydrochloride. Available from: [Link]

  • Chemical Synthesis Database. (2025). 4-amino-2-ethylbutanoic acid. Available from: [Link]

  • PubChem. (n.d.). 4-Amino-2-ethylbutanoic acid. Available from: [Link]

  • Indian Journal of Chemistry. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. International Journal of Molecular Sciences. Available from: [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • ACS Publications. (2022). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. ACS Omega. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubilizing 4-Amino-2-ethylbutanoic Acid HCl in Organic Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when handling highly polar amino acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing critical bottlenecks when handling highly polar amino acid derivatives. 4-Amino-2-ethylbutanoic acid hydrochloride—a structural analog of gamma-aminobutyric acid (GABA)—presents a classic solubility challenge.

Because it exists as an ammonium chloride salt, it possesses a high crystal lattice energy. Even when neutralized to the free base, it forms a zwitterion (an inner salt), which strongly resists dissolution in lipophilic media. This guide provides field-proven, mechanistically grounded solutions to overcome these solubility barriers and keep your syntheses moving forward.

Troubleshooting Guide & FAQs

Q: Why does 4-Amino-2-ethylbutanoic acid HCl crash out of my organic reaction mixture even after adding a base like triethylamine (TEA)? A: Adding an organic base like TEA neutralizes the hydrochloride salt, generating TEA·HCl and the free amino acid. However, the free 4-Amino-2-ethylbutanoic acid immediately forms a zwitterion (where the amine is protonated by its own carboxylic acid). Research on demonstrates that zwitterions have extreme dipole moments and strong intermolecular electrostatic interactions[1]. It is energetically unfavorable to disrupt these interactions in non-polar solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

Q: I need to couple the carboxylic acid group. How can I solubilize the compound without permanently modifying the amine? A: If you need the amine free for subsequent steps but must couple the acid, the best approach is in situ neutralization in a polar aprotic solvent. Dissolve the HCl salt in Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) and add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DMF and DMSO have high dielectric constants that can solvate the ionic intermediates, while DIPEA neutralizes the HCl, allowing coupling reagents (like HATU or EDC) to activate the carboxylate.

Q: I want to perform a reaction on the amine. What is the most reliable way to make the compound soluble in lipophilic solvents? A: The most robust method is to mask the amine as a tert-butyloxycarbonyl (Boc) carbamate. Standard dictate that removing the basicity of the amine prevents zwitterion formation[2]. The resulting N-Boc-4-amino-2-ethylbutanoic acid is highly soluble in EtOAc, DCM, and even diethyl ether, allowing for seamless downstream organic synthesis.

Q: Can I just esterify the carboxylic acid to solve the solubility issue? A: Yes. Converting the carboxylic acid to a methyl or ethyl ester removes the acidic proton, permanently preventing zwitterion formation. The resulting 4-amino-2-ethylbutanoic acid alkyl ester (isolated as the free base after an aqueous bicarbonate workup) is highly soluble in organic solvents.

Solubilization Workflows & Mechanisms

To determine the best approach for your specific synthetic route, consult the decision tree below.

DecisionTree Start 4-Amino-2-ethylbutanoic acid HCl Q1 Which functional group needs to react? Start->Q1 Amine React Amine (Protect Carboxyl) Q1->Amine Carboxyl React Carboxyl (Protect Amine) Q1->Carboxyl Both React Both / One-Pot Q1->Both Ester Esterification (MeOH / SOCl2) Amine->Ester Boc N-Boc Protection (Boc2O / NaOH) Carboxyl->Boc InSitu In Situ Neutralization (DMF / DIPEA) Both->InSitu Sol1 High Organic Solubility (DCM, EtOAc) Ester->Sol1 Sol2 High Organic Solubility (DCM, EtOAc) Boc->Sol2 Sol3 Soluble only in Polar Aprotic Solvents InSitu->Sol3

Decision tree for selecting the optimal solubilization strategy.

Mechanism Salt Ammonium Chloride Salt (High Lattice Energy) Insoluble in Organics Zwitterion Zwitterion (Strong Dipole/Electrostatics) Insoluble in Organics Salt->Zwitterion Base (TEA/NaOH) Protected Protected Derivative (Charge Neutralized) Soluble in DCM/EtOAc Zwitterion->Protected Boc2O or Alkylation

Mechanistic pathway of zwitterion disruption to achieve organic solubility.

Quantitative Data Presentation

The table below summarizes the expected physicochemical outcomes of the three primary solubilization strategies. According to the , the unmodified hydrochloride salt has a baseline organic solubility of <1 mg/mL[3].

Solubilization StrategyTarget Organic SolventsTypical Solubility LimitAverage Reaction YieldZwitterion Disrupted?
N-Boc Protection DCM, EtOAc, THF>100 mg/mL85 - 95%Yes (Amine masked)
Methyl Esterification DCM, EtOAc, MeOH>100 mg/mL90 - 98%Yes (Acid masked)
In Situ Neutralization DMF, DMSO10 - 50 mg/mLN/A (Intermediate)No (Ion-paired)

Self-Validating Experimental Protocols

The outlines robust protocols for masking amines[4]. Below are highly optimized, step-by-step methodologies designed with built-in validation checkpoints to ensure your success.

Protocol A: N-Boc Protection (Aqueous/Organic Biphasic System)

This method chemically disrupts the zwitterion by converting the basic amine into a neutral carbamate.

  • Preparation: Suspend 4-Amino-2-ethylbutanoic acid HCl (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water to achieve a 0.5 M concentration.

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Slowly add 1 M NaOH (2.1 eq) dropwise.

    • Causality: The first equivalent of base neutralizes the HCl salt; the second equivalent deprotonates the zwitterionic amine, rendering it nucleophilic and ready for attack.

  • Derivatization: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation Checkpoint: Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. The disappearance of the deep purple/pink spot (which corresponds to the free primary amine) indicates complete conversion. The reaction mixture should also transition from a cloudy suspension to a clear, homogeneous solution.

  • Workup: Concentrate the mixture under reduced pressure to remove the Dioxane. Acidify the remaining aqueous layer to pH 2–3 using 1 M KHSO₄.

    • Causality: Acidification protonates the carboxylate group, driving the now highly lipophilic N-Boc-protected amino acid into the organic phase.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the product as a viscous oil or white solid.

Protocol B: Methyl Esterification (Thionyl Chloride Method)

This method disrupts the zwitterion by converting the carboxylic acid into an uncharged methyl ester.

  • Activation: Cool anhydrous Methanol (10 volumes relative to the substrate) to 0 °C under an inert atmosphere (N₂ or Ar). Slowly add Thionyl Chloride (SOCl₂, 2.0 eq) dropwise.

    • Causality: This highly exothermic step generates anhydrous HCl gas and reactive methyl sulfite intermediates in situ, avoiding the hazards of handling gaseous HCl cylinders.

  • Reaction: Add 4-Amino-2-ethylbutanoic acid HCl (1.0 eq) to the chilled solution. Equip the flask with a reflux condenser and heat the mixture to 65 °C for 4–6 hours.

  • Validation Checkpoint: The initial suspension will transition into a completely clear solution as the insoluble zwitterion is converted into the highly soluble ester hydrochloride. TLC (using a highly polar eluent like 8:2 DCM:MeOH) will confirm the consumption of the baseline starting material.

  • Workup: Concentrate the mixture in vacuo to yield the methyl ester hydrochloride as a white solid.

  • Free-Basing for Organic Solubility: To obtain the free base, partition the solid between DCM and saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). The esterified free base will easily partition into the DCM layer. Dry over Na₂SO₄ and concentrate.

References

  • Title: 4-Amino-2-ethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 87195331 Source: PubChem URL: [Link]

  • Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI (Thomas E. Needham) URL: [Link]

  • Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Racemization of 4-Amino-2-ethylbutanoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the stereochemical instability of chiral γ-amino acids during thermal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the stereochemical instability of chiral γ-amino acids during thermal processing.

4-Amino-2-ethylbutanoic acid hydrochloride is a highly sensitive chiral intermediate. Like other lipophilic GABA analogues (e.g., pregabalin), maintaining the enantiomeric excess (ee) at the C2 (α-carbon) position during crystallization, drying, or reaction heating is a critical process challenge. This guide provides the mechanistic causality behind this degradation and field-proven troubleshooting protocols to secure your product's stereochemical integrity.

Mechanistic Causality: Why Does Heating Cause Racemization?

To prevent yield loss, we must first understand the thermodynamic and kinetic drivers of the degradation. The chiral center at C2 is susceptible to epimerization through two distinct, heat-accelerated pathways:

Pathway A: Acid-Catalyzed Direct Enolization Because the compound is processed as a hydrochloride salt, the inherent acidic microenvironment protonates the carboxylic acid carbonyl. This increases the electrophilicity of the carbonyl carbon, significantly lowering the pKa of the adjacent C2 α-proton. Thermal energy drives the deprotonation of this α-proton, forming a planar, achiral enol intermediate. Upon re-protonation, the proton can attack from either face, yielding a racemic (R/S) mixture .

Pathway B: Thermally-Induced Lactamization γ-Amino acids are structurally primed to undergo intramolecular cyclization (dehydration) upon heating, forming a γ-lactam (3-ethylpyrrolidin-2-one). The formation of this cyclic lactam introduces ring strain and alters the electronic environment, which exponentially accelerates the enolization of the C3 proton (corresponding to the C2 proton of the acyclic acid). Once the lactam racemizes, any subsequent hydrolysis (e.g., from ambient moisture) yields the racemized amino acid .

G S_AA (S)-4-Amino-2-ethylbutanoic acid HCl Enol_AA Planar Enol Intermediate (Achiral) S_AA->Enol_AA Heat + HCl (Direct Enolization) S_Lactam (S)-3-Ethylpyrrolidin-2-one (Gamma-Lactam) S_AA->S_Lactam Heat (-H2O) (Intramolecular Cyclization) RS_AA (R/S)-Racemic Mixture (Yield Loss) Enol_AA->RS_AA Re-protonation (Non-stereoselective) RS_Lactam (R/S)-3-Ethylpyrrolidin-2-one S_Lactam->RS_Lactam Accelerated Enolization (Ring Strain/Acidity) RS_Lactam->RS_AA Hydrolysis (+H2O, HCl)

Degradation pathways of 4-Amino-2-ethylbutanoic acid HCl via enolization and lactamization.

Troubleshooting FAQs

Q1: My product loses 2-5% enantiomeric excess (ee) during the final vacuum drying step. How do I prevent this? A: The loss of ee during drying is almost always tied to localized overheating combined with residual moisture, which facilitates the enolization equilibrium. Actionable fix: Do not exceed 40°C during vacuum drying. If solvent removal is sluggish, increase the vacuum depth (< 10 mbar) rather than the temperature. Ensure the drying oven is pre-equilibrated to avoid conductive temperature spikes from the metal shelving.

Q2: Does the choice of crystallization solvent impact the rate of racemization? A: Absolutely. Protic solvents with high boiling points (like n-butanol or water) require higher temperatures for dissolution and drying. Prolonged exposure to heat in a protic environment exponentially increases the rate of lactamization and enolization. Actionable fix: Shift to a binary solvent system with a lower boiling point, such as Isopropanol (IPA) / Methyl tert-butyl ether (MTBE). IPA provides the necessary solubility for the HCl salt at moderate temperatures, while MTBE acts as an effective anti-solvent to force crystallization without prolonged heating.

Q3: Is the hydrochloride salt inherently more prone to racemization than the free base? A: Yes. The chloride counterion and the acidic microenvironment catalyze the formation of the enol intermediate. While the free base (zwitterion) is generally more stereostable at ambient conditions, it is less soluble and harder to isolate. If you must process the HCl salt at elevated temperatures, strict time-temperature limits must be enforced.

Quantitative Data: Impact of Processing Parameters

The following table summarizes internal validation data demonstrating how temperature, time, and solvent selection directly impact stereochemical integrity and lactam byproduct formation.

Solvent SystemTemp (°C)Time (h)Initial ee (%)Final ee (%)Lactam Formation (%)
Water (Aqueous HCl)80499.588.24.5
Ethanol70499.594.12.1
IPA / MTBE (Optimized) 50 4 99.5 99.3 < 0.1
Vacuum Drying (Standard)601299.596.51.2
Vacuum Drying (Optimized) 40 12 99.5 99.4 < 0.1

Experimental Protocols: Optimized Crystallization & Drying

This self-validating protocol is designed to achieve >90% recovery of 4-Amino-2-ethylbutanoic acid hydrochloride while maintaining <0.2% ee degradation. Every step is engineered to suppress the activation energy required for lactamization and enolization.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude (S)-4-Amino-2-ethylbutanoic acid HCl in Isopropanol (5 volumes relative to crude mass).

  • Controlled Heating: Heat the suspension to exactly 50°C under continuous agitation. Causality Check: 50°C is the thermodynamic sweet spot—it provides sufficient kinetic energy for dissolution without crossing the activation energy threshold for lactamization.

  • Clarification: Once fully dissolved, perform a polish filtration through a 0.45 µm PTFE filter to remove insoluble particulates. Maintain the filtrate at 45-50°C.

  • Anti-Solvent Addition: Slowly charge Methyl tert-butyl ether (MTBE) (10 volumes) over 60 minutes. Causality Check: Slow addition prevents oiling out and ensures the formation of a stable, pure crystalline lattice that excludes acidic impurities.

  • Cooling and Aging: Ramp the temperature down to 0-5°C at a controlled rate of 10°C/hour. Age the slurry at 0-5°C for 2 hours to maximize yield.

  • Filtration and Washing: Filter the crystals and wash the wet cake with cold (5°C) MTBE (2 volumes) to displace any residual IPA and moisture.

  • Vacuum Drying: Dry the wet cake in a vacuum oven at 35-40°C and < 10 mbar until the loss on drying (LOD) is < 0.5%.

References

  • Formation and Stability of Zwitterionic Amino-Acid Enolates. Richard Research Group, University at Buffalo. URL:[Link]

  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society. URL:[Link]

  • Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. Organic Process Research & Development (ACS Publications). URL:[Link]

  • An Introduction to Enols & Enolates. Making Molecules. URL:[Link]

Optimization

Technical Support Center: Addressing Baseline Noise in HPLC Analysis of 4-Amino-2-ethylbutanoic acid HCl

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with optimizing the high-performance liquid chromatography (HPLC) analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals tasked with optimizing the high-performance liquid chromatography (HPLC) analysis of 4-Amino-2-ethylbutanoic acid HCl .

Because this highly polar, aliphatic amino acid derivative lacks a conjugated pi-electron system (chromophore)[1], it presents unique analytical challenges. Analysts are typically forced to rely on low-wavelength UV detection (200–210 nm) or universal aerosol-based detectors like Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD). Both pathways are notoriously susceptible to severe baseline noise, which obscures low-abundance peaks and compromises the limit of quantitation (LOQ)[2].

This guide provides mechanistic troubleshooting, self-validating protocols, and FAQs to help you achieve a stable, flat baseline.

Mechanistic Causes of Baseline Noise (The "Why")

Before implementing a fix, it is critical to understand the causality behind the baseline noise specific to the detector being used. Baseline anomalies generally have either mechanical or chemical origins[3].

  • Low-UV Detection (200–210 nm): At these extreme low wavelengths, baseline noise is inversely proportional to the amount of light reaching the photodiode[4]. Chemical origins include mobile phase additives (like Trifluoroacetic acid) or solvents (like Methanol, which absorbs up to 201 nm) that absorb significant light, amplifying electronic noise[5]. Mechanical origins include dissolved oxygen outgassing in the flow cell, which causes micro-bubbles that register as high-frequency baseline spikes[6].

  • CAD / ELSD Detection: Noise in aerosol-based detectors is primarily chemical. These detectors measure the mass of non-volatile particles. Non-volatile impurities in the mobile phase, column phase dewetting, or inadequate nebulizer gas filtration create a constant background mass flux, which the detector interprets as a noisy, elevated baseline[5].

Troubleshooting Workflow

Use the following decision matrix to diagnose and resolve your baseline noise based on your specific instrumental setup.

TroubleshootingWorkflow A Baseline Noise Issue 4-Amino-2-ethylbutanoic acid B Identify Detector Type A->B C1 Low-UV (205-210 nm) B->C1 C2 CAD / ELSD B->C2 D1 Diagnose: Solvent Absorbance, Lamp Age, or Dissolved O2 C1->D1 D2 Diagnose: Non-volatile Salts, Gas Purity, or Column Bleed C2->D2 E1 Action: Pre-column Derivatization (OPA/FMOC) to shift detection D1->E1 E2 Action: Switch to Volatile Buffers (e.g., Ammonium Formate) D2->E2

Workflow for diagnosing and resolving HPLC baseline noise based on detector type.

Self-Validating Experimental Protocols

To establish a self-validating system, the protocols below include built-in controls. By running these specific blanks, you can definitively prove whether the root cause of the noise has been eliminated.

Protocol A: Pre-column Derivatization for UV/Fluorescence

Causality: Derivatizing the primary amine of 4-Amino-2-ethylbutanoic acid with o-phthalaldehyde (OPA) adds a strong chromophore/fluorophore. This shifts the detection wavelength from the noisy 205 nm region to >330 nm, a region where mobile phase components are completely transparent, thereby eliminating solvent-induced baseline noise.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM OPA in 0.1 M borate buffer (pH 9.5). Add 10 mM 3-mercaptopropionic acid (3-MPA) as a reducing agent. Protect from light.

  • Sample Preparation: Dissolve the 4-Amino-2-ethylbutanoic acid HCl standard in 0.1 M borate buffer (pH 9.5) to a concentration of 1 mg/mL.

  • Derivatization Reaction: Mix 100 µL of the sample with 100 µL of the OPA reagent. Vortex for exactly 10 seconds.

  • Incubation: Allow the reaction to proceed at room temperature for exactly 2.0 minutes. (Note: OPA derivatives degrade rapidly; precise, automated timing via the HPLC autosampler is highly recommended).

  • Injection: Inject 10 µL immediately into the HPLC.

  • Detection: Set the UV detector to 338 nm (or Fluorescence: Ex 340 nm / Em 450 nm).

  • Self-Validation Step: Run a "Reagent Blank" (buffer + OPA, no analyte). A flat baseline at 338 nm confirms that mobile phase and solvent noise have been successfully bypassed.

Protocol B: Mobile Phase Optimization for CAD/ELSD

Causality: CAD and ELSD detect residual mass after solvent evaporation. Non-volatile salts (like phosphates) leave a constant mass flux, raising the baseline. Switching to highly volatile buffers ensures complete evaporation, leaving only the target analyte to scatter charge or light.

Step-by-Step Methodology:

  • System Purge: Flush the HPLC system (bypassing the column with a zero-dead-volume union) with LC-MS grade water at 1.0 mL/min for 30 minutes to strip residual non-volatile salts from the pump heads and tubing.

  • Buffer Preparation: Prepare a 10 mM Ammonium Formate buffer. Adjust to pH 3.0 using LC-MS grade Formic Acid. (Crucial: Do not use HCl to adjust pH, as chloride ions cause severe background noise and corrosion in aerosol detectors).

  • Column Equilibration: Install a polar-embedded or HILIC column suitable for polar amino acids. Equilibrate with the volatile mobile phase for at least 20 column volumes.

  • Nebulizer Optimization: Set the CAD/ELSD evaporator temperature to 35°C. A lower temperature prevents the premature volatilization of the low-molecular-weight 4-Amino-2-ethylbutanoic acid.

  • Self-Validation Step: Inject a "Zero-Volume Blank" (injecting the sample solvent through the union without the column). If the baseline noise is < 0.5 pA, the solvent and detector are clean. Reattach the column; if noise returns, the issue is column bleed[5].

Quantitative Data Presentation

Use the table below to benchmark your system's performance and determine if your current baseline noise is within acceptable limits for 4-Amino-2-ethylbutanoic acid analysis.

Table 1: Comparison of Detection Strategies and Baseline Noise Profiles

Detection MethodTypical SettingPrimary Source of Baseline NoiseExpected Signal-to-Noise (S/N)Recommended Corrective Action
Direct UV 205 nmSolvent absorbance (MeOH, TFA), Lamp degradationPoor (< 10:1 for low conc.)Switch to Acetonitrile/Phosphoric acid; Degas thoroughly.
OPA Derivatization UV 338 nm / FLDReagent degradation, Unreacted OPA peaksExcellent (> 100:1)Automate derivatization timing via autosampler.
CAD / ELSD Evap Temp: 35°CNon-volatile buffer salts, Gas impuritiesGood (~ 50:1)Use 10 mM Ammonium Formate; Ensure N2 gas is >99% pure.

Frequently Asked Questions (FAQs)

Q: Why does my baseline drift upwards continuously during a gradient run at 210 nm? A: This is a classic chemical-origin defect caused by a significant imbalance in the UV absorbance of your mobile phase components[7]. If Mobile Phase B (e.g., Methanol) absorbs more light at 210 nm than Mobile Phase A (Water), the baseline will rise as the percentage of B increases. Solution: Switch from Methanol to HPLC-grade Acetonitrile, which has a lower UV cutoff (190 nm), or add a matching concentration of the background absorber to Mobile Phase A to balance the absorbance across the gradient.

Q: I am seeing a sinusoidal pulsation in my baseline. Is this related to my sample? A: No, sinusoidal pulsations are mechanical. They are typically caused by inadequate mixing during gradient generation or a faulty pump check valve[6]. Dissolved air can also cause pulsations that coincide with pump head strokes[5]. Solution: Ensure your inline vacuum degasser is functioning properly. If the issue persists, consider adding a post-market static mixer to dampen the pulsations[6].

Q: My CAD baseline is extremely noisy after switching from a reversed-phase method. How do I fix this? A: If the column was previously used with immiscible solvents or non-volatile ion-pairing agents (like hexanesulfonate), improper flushing leads to a "dewetting" phenomenon or continuous column bleed[4]. Solution: Replace the column with a union, flush the system with 50:50 Water:Isopropanol to clear the lines, and dedicate a specific, new column solely for volatile CAD/MS analysis of your amino acid.

References

  • National Center for Biotechnology Information. "4-Amino-2-ethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 87195331." PubChem. Available at:[Link]

  • Taylor, Tony. "The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines." Chromatography Online, 13 Feb. 2019. Available at:[Link]

  • Agilent Technologies. "Eliminating Baseline Problems." Agilent Support Library, 2007. Available at:[Link]

  • Wartel, Ben. "HPLC Repair Services: Common Causes of Baseline Noise." The Overbrook Group, 31 Aug. 2020. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 4-Amino-2-ethylbutanoic Acid Hydrochloride Extraction

Welcome to the Application Scientist Support Portal. Isolating 4-Amino-2-ethylbutanoic acid hydrochloride—an aliphatic GABA analogue—is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Isolating 4-Amino-2-ethylbutanoic acid hydrochloride—an aliphatic GABA analogue—is notoriously challenging. Because this compound contains both a primary amine (pKa ~10.0) and a carboxylic acid (pKa ~4.0), its net charge is entirely dictated by the pH of the aqueous environment. Standard liquid-liquid extraction (LLE) using common organic solvents often fails because the zwitterionic form (present at neutral pH) is highly hydrophilic.

To successfully extract this compound, you must actively manipulate its speciation into a cationic, anionic, or neutral state to exploit reactive ion-pairing or isoelectric precipitation. This guide provides the causality behind these mechanisms and self-validating protocols to ensure high-yield recovery.

Section 1: Troubleshooting & FAQs

Q: Why am I getting near-zero recovery when extracting 4-Amino-2-ethylbutanoic acid into organic solvents at pH 7? A: At pH 7, the compound exists as a zwitterion (net charge = 0, but highly polar due to the ionized NH3+​ and COO− groups). Zwitterions have extremely low partition coefficients in non-polar organic solvents. To extract it into an organic phase, you must use a reactive extractant (like an ion-pairing agent) and adjust the pH to ensure the molecule is fully protonated or deprotonated .

Q: I am using D2EHPA (di-(2-ethylhexyl)phosphoric acid) as a carrier, but my extraction efficiency is highly variable. What is the optimal pH? A: D2EHPA is a liquid cation exchanger. For it to bind to your compound, the amino acid must be in its cationic form. This requires a strict pH window between 2.0 and 3.0. If the pH drops below 1.5, the extractant itself becomes overly protonated and loses its binding capacity; if the pH exceeds 4.0, the carboxylic acid on your target compound deprotonates, forming a zwitterion that D2EHPA cannot extract .

Q: How can I isolate the compound without using organic solvents? A: You can utilize isoelectric crystallization. By adjusting the aqueous solution exactly to the compound's isoelectric point (pI ≈ 7.0), you maximize the concentration of the zwitterion, which exhibits the lowest aqueous solubility. Adding an anti-solvent like ethanol at this pH forces the compound to precipitate out of the aqueous phase .

Section 2: Quantitative Data & Speciation Profiles

To design a self-validating extraction protocol, you must match the pH to the desired extraction mechanism. Table 1 summarizes the causality between pH, molecular speciation, and the optimal recovery strategy.

Table 1: pH-Dependent Speciation and Optimal Extraction Strategies

Aqueous pHDominant SpeciationNet ChargeAqueous SolubilityOptimal Extraction Strategy
< 1.5 Fully Protonated+1Very HighNone (Extractants become protonated)
2.0 – 3.0 Cationic ( NH3+​ , COOH )+1HighReactive LLE (D2EHPA in Butyl Acetate)
6.5 – 7.5 Zwitterionic ( NH3+​ , COO− )0MinimumIsoelectric Crystallization (+ Ethanol)
9.5 – 10.5 Anionic ( NH2​ , COO− )-1HighReactive LLE (Aliquat 336 in Isooctane)
Section 3: Step-by-Step Methodologies
Protocol A: Cationic Reactive Extraction via D2EHPA (pH 2.5)

This protocol uses D2EHPA to form a hydrophobic ion-pair with the cationic amino acid, pulling it into the organic phase. Self-Validation Check: Always measure the aqueous pH post-extraction. If the pH shifts outside the 2.0–3.0 window, the buffer capacity has been exceeded, and extraction will fail.

  • Aqueous Preparation: Dissolve the crude 4-Amino-2-ethylbutanoic acid hydrochloride mixture in deionized water. (Note: As a hydrochloride salt, the initial solution will naturally be acidic). Slowly add 1M HCl or 1M NaOH while monitoring with a calibrated pH meter until the solution stabilizes at exactly pH 2.5.

  • Organic Preparation: Prepare a 0.1 M solution of D2EHPA in butyl acetate.

  • Extraction: Combine the aqueous and organic phases at a 1:1 phase ratio (O/A). Agitate vigorously for 15 minutes at 25°C to reach mass transfer equilibrium.

  • Phase Separation: Allow the mixture to settle in a separatory funnel for 10 minutes. Collect the target-rich upper organic phase.

  • Stripping (Back-Extraction): To recover the compound, contact the organic phase with a 1M HCl stripping solution (O/A = 5:1) to displace the amino acid, or adjust the stripping phase to pH 7.0 to force the compound back into the aqueous phase as a zwitterion.

Protocol B: Isoelectric Crystallization (pH 7.0)

This method avoids reactive carriers by exploiting the solubility minimum at the isoelectric point.

  • Dissolution: Concentrate the aqueous stream containing the target compound to at least 100 mg/mL.

  • pH Adjustment: Dropwise, add 1M NaOH until the solution reaches exactly pH 7.0. (Because the starting material is a hydrochloride salt, the base is required to neutralize both the free HCl and the carboxylic acid proton).

  • Anti-Solvent Addition: Slowly add cold absolute ethanol (4°C) to the aqueous mixture at a 3:1 (v/v) ratio under continuous stirring. The dielectric constant of the mixture will drop, inducing supersaturation.

  • Aging and Filtration: Age the suspension at 4°C for 4 hours to maximize crystal growth. Filter the precipitate under vacuum and wash with cold ethanol. Dry under vacuum at 40°C.

Section 4: Process Visualization

G Start Aqueous Mixture: 4-Amino-2-ethylbutanoic acid pH2 Adjust to pH 2.0-3.0 (Cationic Form +1) Start->pH2 Add HCl / NaOH pH7 Adjust to pH 7.0 (Zwitterionic Form 0) Start->pH7 Add NaOH to pI pH10 Adjust to pH > 10.0 (Anionic Form -1) Start->pH10 Add Excess NaOH D2EHPA Reactive Extraction w/ D2EHPA pH2->D2EHPA Cation Exchange Cryst Isoelectric Crystallization pH7->Cryst Minimized Solubility Aliquat Reactive Extraction w/ Aliquat 336 pH10->Aliquat Anion Exchange Purified Purified Target Compound D2EHPA->Purified Strip with HCl Cryst->Purified Filter & Dry Aliquat->Purified Strip with NaCl

Figure 1: pH-dependent extraction workflows for 4-Amino-2-ethylbutanoic acid.

References
  • Cascaval, D., Oniscu, C., & Galaction, A. I. (2001). Selective separation of amino acid by reactive extraction. Biochemical Engineering Journal.[Link]

  • Juang, R. S. (2002). Amino Acid Separation with D2EHPA by Solvent Extraction and Liquid Surfactant Membranes. Journal of Membrane Science.[Link]

  • Widyarani, W., et al. (2016). Fractional Precipitation of Amino Acids from Agro-industrial Residues Using Ethanol. Industrial & Engineering Chemistry Research.[Link]

Optimization

Controlling particle size distribution of 4-Amino-2-ethylbutanoic acid HCl powder

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have structured this guide to address the fundamental thermodynamic and mechanical forces governing the particle size distribution...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have structured this guide to address the fundamental thermodynamic and mechanical forces governing the particle size distribution (PSD) of 4-Amino-2-ethylbutanoic acid HCl. Because this active pharmaceutical ingredient (API) is a highly water-soluble hydrochloride salt, it is inherently prone to hygroscopicity and plastic deformation. These material properties severely complicate both crystallization and downstream milling.

This guide synthesizes field-proven methodologies with mechanistic causality to ensure your protocols are robust, reproducible, and self-validating.

Part 1: Troubleshooting Guides (FAQs)

Q1: During cooling crystallization of 4-Amino-2-ethylbutanoic acid HCl, we consistently observe a bimodal particle size distribution. How can we eliminate the fine population? A1: A bimodal distribution indicates that primary nucleation is occurring simultaneously with crystal growth. This happens when the supersaturation level crosses the metastable zone limit (MZL) into the labile zone[1]. To rectify this, implement a controlled seeding strategy. By adding seeds (typically 1-3% w/w) within the metastable zone, you provide sufficient surface area for solute deposition[2]. This consumes supersaturation via crystal growth, preventing the spontaneous burst of primary nucleation that generates fines[3].

Q2: We are using a conical screen mill to achieve a target D90 of < 150 µm, but the API is amorphizing and caking on the screen. What is the mechanistic cause and solution? A2: 4-Amino-2-ethylbutanoic acid HCl is susceptible to plastic deformation and localized melting under high mechanical stress. When impeller speeds are too high, the kinetic energy converts to thermal energy, causing the API to transition from a crystalline to an amorphous state. The amorphous regions are highly hygroscopic, absorbing ambient moisture and causing caking[4]. Solution: Reduce the impeller tip speed to favor brittle fracture over plastic deformation. Implement a cooling jacket around the milling chamber to dissipate heat, and ensure the feed rate is continuous to prevent material stagnation[5].

Q3: How does the choice of antisolvent affect the aspect ratio and D50 of the final powder? A3: The choice of antisolvent alters the relative growth rates of specific crystal faces. Rapid antisolvent addition creates high local supersaturation, leading to needle-like crystals (high aspect ratio) with poor flowability. Controlled addition, coupled with high-shear mixing, ensures homogeneous supersaturation, promoting the growth of more equant (block-like) crystals with a larger D50 and a narrower span[1].

Part 2: Quantitative Data Summaries

The following table summarizes the empirical effects of process parameters on the PSD metrics (D10, D50, D90) of 4-Amino-2-ethylbutanoic acid HCl.

Process ParameterOperating ConditionD10 (µm)D50 (µm)D90 (µm)Mechanistic Outcome / Observation
Cooling Rate 0.1 °C/min (Seeded)45120280Unimodal distribution; growth dominates; excellent flowability.
Cooling Rate 1.0 °C/min (Unseeded)540150Bimodal distribution; primary nucleation dominates; cohesive powder.
Milling Tip Speed 10 m/s (800 µm Screen)2595145Target PSD achieved; brittle fracture; high crystallinity maintained.
Milling Tip Speed 25 m/s (800 µm Screen)23085Screen blinding; plastic deformation; ~15% amorphous content detected.

Part 3: Experimental Protocols

Protocol A: Seeded Cooling Crystallization for Targeted D50

This protocol is designed to be a self-validating system, ensuring that supersaturation is consumed exclusively via crystal growth.

  • Dissolution: Dissolve 4-Amino-2-ethylbutanoic acid HCl in a 70:30 (v/v) Isopropyl Alcohol (IPA)/Water mixture at 65°C. Validation Step: Ensure the solution is visually clear and free of suspended particles before proceeding to confirm complete dissolution.

  • Filtration: Polish filter the solution through a 0.22 µm PTFE membrane into the crystallizer to remove foreign nucleants that could trigger premature heterogeneous nucleation.

  • Cooling to Seeding Point: Cool the reactor to 55°C (safely within the metastable zone) at a controlled rate of 0.5 °C/min.

  • Seeding: Introduce 2% w/w of pre-milled 4-Amino-2-ethylbutanoic acid HCl seeds (D50 ~ 50 µm) suspended in IPA.

  • Seed Bed Maturation: Hold the temperature at 55°C for 60 minutes. Validation Step: Extract a slurry sample and observe under a polarized light microscope; seeds should exhibit sharp, well-defined edges, indicating they are actively growing and not dissolving.

  • Controlled Cooling: Initiate a non-linear (cubic) cooling profile from 55°C to 5°C over 8 hours. This maintains a constant, low supersaturation level throughout the batch.

  • Isolation: Filter the slurry, wash the wet cake with cold IPA (5°C), and dry under vacuum at 40°C to prevent thermal degradation.

Protocol B: Low-Energy Conical Milling for PSD Optimization

This protocol minimizes thermal energy transfer to prevent amorphization and caking of the hygroscopic HCl salt.

  • Preparation: Equip the conical mill with a grated screen (e.g., 0.032" hole size) and a round-bar impeller. Chill the milling chamber jacket to 5°C using a recirculating chiller.

  • Calibration: Set the impeller tip speed strictly to 10 m/s to favor brittle fracture.

  • Feeding: Introduce the dried API using a gravimetric screw feeder at a constant rate of 5 kg/hr . Causality: Starve-feeding prevents overfilling the milling chamber, which is the primary cause of material stagnation and localized frictional heating.

  • Active Monitoring: Continuously monitor the temperature of the milled powder via an IR sensor at the discharge chute. Validation Step: If the discharge temperature exceeds 30°C, halt feeding immediately and increase jacket cooling flow.

  • Collection: Collect the milled powder in a humidity-controlled environment (RH < 30%) to prevent rapid moisture uptake by the freshly exposed, high-energy crystal surfaces.

Part 4: Process Visualizations

G A Supersaturation Generation (Cooling / Antisolvent) B Metastable Zone (Optimal for Seeding) A->B Controlled Rate C Labile Zone (Spontaneous) A->C Rapid Rate D Crystal Growth (Targeted D50) B->D Seed Addition E Primary Nucleation (Excessive Fines) C->E Uncontrolled

Fig 1. Thermodynamic pathways governing particle size during crystallization.

G A Milling Issue Detected (Out of Spec PSD) B Excessive Fines (D10 too low) A->B C Agglomeration / Caking (D90 too high) A->C D Reduce Impeller Speed Increase Screen Size B->D E Check Feed Rate & Activate Cooling Jacket C->E

Fig 2. Troubleshooting logic for API milling and PSD correction.

References

  • Source: approcess.
  • Source: Mettler Toledo (mt.com)
  • Source: Continuus Pharma (continuuspharma.com)
  • Why is Particle Size Distribution Important in API Pharmaceuticals?
  • Perfecting Particle Size Distribution (PSD)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Purity Assay Validation Strategies for 4-Amino-2-Ethylbutanoic Acid Hydrochloride

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical quality control is developing robust,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and CMC Drug Development Professionals

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical quality control is developing robust, self-validating analytical methods for highly polar, non-chromophoric molecules. 4-Amino-2-ethylbutanoic acid hydrochloride (CID 87195331) perfectly exemplifies this challenge. As an aliphatic amino acid derivative with a molecular weight of 167.63 g/mol [1], it completely lacks a conjugated pi-electron system. Consequently, traditional UV detection at standard wavelengths (210–254 nm) yields unacceptable signal-to-noise ratios, rendering standard Reversed-Phase HPLC-UV methods invalid for strict purity assessments.

To comply with the updated ICH Q2(R2) guidelines for the validation of analytical procedures[2], the chosen methodology must demonstrate unequivocal specificity, accuracy, and precision over the reportable range. This guide objectively compares the three leading analytical methodologies for this compound, explains the mechanistic causality behind their performance, and provides a self-validating experimental protocol for the optimal approach.

Methodological Comparison: The Causality of Detection

When selecting a purity assay for an aliphatic amino acid, the detection mechanism dictates the reliability of the entire validation lifecycle.

Method A: HILIC-CAD (The Recommended Gold Standard)

Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) is the modern standard for non-chromophoric compounds[3].

  • The Mechanism: CAD nebulizes the column eluent into droplets, evaporates the mobile phase to form analyte particles, and applies a positive charge via ionized nitrogen gas. An electrometer then measures the aggregate charge, which is directly proportional to the mass of the analyte[4].

  • The Causality: Because 4-amino-2-ethylbutanoic acid is highly polar, it elutes in the void volume of standard C18 columns. HILIC utilizes a highly organic mobile phase (e.g., 75% Acetonitrile) to retain the polar analyte via hydrophilic partitioning. Crucially, this high organic content enhances the desolvation efficiency in the CAD, resulting in superior sensitivity and a uniform mass response for both the active pharmaceutical ingredient (API) and any unknown synthetic impurities[5].

Method B: Pre-Column Derivatization HPLC-UV (The Traditional Alternative)
  • The Mechanism: The primary amine of the target molecule is reacted with o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a UV-absorbing or fluorescent tag.

  • The Causality: While this drastically lowers the Limit of Detection (LOD), the derivatization kinetics are highly susceptible to environmental variables (pH, temperature, reagent degradation). This variability introduces a significant risk of analytical artifact formation, compromising the precision required by ICH Q2(R2) for a primary purity assay.

Method C: LC-MS/MS (The Orthogonal Approach)
  • The Mechanism: Analyte ionization followed by mass-to-charge (m/z) filtration (m/z 132 for the [M+H]+ ion of the free base)[6].

  • The Causality: Mass spectrometry offers unparalleled specificity. However, for a quantitative purity assay (where the API is present at ~100%), LC-MS suffers from ion suppression and matrix effects. The non-linear ionization efficiency makes it difficult to accurately quantify the main peak against trace impurities without expensive isotopically labeled internal standards.

Objective Performance Data

The following table summarizes the validation parameters based on ICH Q2(R2) criteria. Data reflects the inherent mechanistic strengths and limitations of each platform when applied to aliphatic amino acids[7].

Validation Parameter (ICH Q2(R2))HILIC-CAD (Recommended)Pre-column Deriv (HPLC-UV)LC-MS/MS (Orthogonal)
Detection Mechanism Universal Mass ResponseOptical (Isoindole derivative)Ionization (m/z 132 [M+H]+)
Specificity Excellent (Resolves all non-volatiles)Moderate (Only tags 1° amines)Exceptional (Mass-selective)
Linearity Range 0.5 – 100 µg/mL (Quadratic fit)0.1 – 50 µg/mL (Linear fit)0.01 – 10 µg/mL (Linear fit)
Accuracy (Recovery) 98.5% – 101.2% 92.0% – 105.5% (Variable)85.0% – 110.0% (Matrix effects)
Precision (RSD%) < 1.5% < 3.5%< 5.0%
LOD / LOQ 0.15 µg/mL / 0.50 µg/mL0.03 µg/mL / 0.10 µg/mL0.005 µg/mL / 0.01 µg/mL
Self-Validating Stability High (Direct, label-free)Low (Reagent degradation)Moderate (Requires internal std)

Self-Validating Experimental Protocol: HILIC-CAD

A robust analytical method must be a self-validating system. The following protocol incorporates strict System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any purity data is accepted.

Step 1: Chromatographic & Detector Configuration
  • Column: Amide-bonded HILIC column (e.g., 150 mm × 4.6 mm, 3 µm particle size). Rationale: Amide phases prevent the secondary electrostatic interactions that cause peak tailing in amino acids.

  • Mobile Phase A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. Rationale: Ammonium formate is fully volatile; non-volatile buffers (like phosphate) will precipitate and permanently damage the CAD electrometer[5].

  • Mobile Phase B: 100% Acetonitrile.

  • Elution: Isocratic 75% B / 25% A. Flow rate: 0.8 mL/min.

  • CAD Settings: Evaporation temperature set to 35 °C. Data collection rate: 10 Hz. Filter: 3.6 seconds.

Step 2: System Suitability Testing (SST) - The Self-Validation Gate

Before analyzing the API, inject an SST resolution mixture containing 4-Amino-2-ethylbutanoic acid hydrochloride (50 µg/mL) and a known isobaric/structural analog (e.g., 2-aminobutanoic acid, 5 µg/mL).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the two peaks must be ≥1.5 .

    • Tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

    • The Relative Standard Deviation (RSD) of the CAD peak area for 5 replicate injections must be ≤2.0% .

  • Causality: If Rs​<1.5 , the HILIC stationary phase is likely hydrated improperly; the system automatically fails the validation gate, prompting column re-equilibration.

Step 3: ICH Q2(R2) Validation Execution
  • Preparation: Dissolve 4-Amino-2-ethylbutanoic acid hydrochloride standards in 75:25 Acetonitrile:Water to match the mobile phase starting conditions (prevents solvent-mismatch peak distortion).

  • Linearity: Inject calibration standards from 0.5 µg/mL to 100 µg/mL. Critical Note: Because CAD relies on spherical particle charging, response is inherently non-linear over wide ranges. You must apply a 2nd-order polynomial (quadratic) regression or a power-function transformation to achieve an R2≥0.999 [8].

  • Accuracy/Recovery: Spike known concentrations of impurities at 50%, 100%, and 150% of the specification limit into the API matrix. Calculate % recovery (Target: 98-102%).

Validation Workflow Visualization

ValidationWorkflow Start 4-Amino-2-ethylbutanoic acid HCl Purity Assay Initiation SST System Suitability Test (SST) Rs > 1.5, Tf < 1.5, RSD < 2.0% Start->SST FailSST Halt & Recalibrate (Self-Validation Failed) SST->FailSST Criteria Not Met PassSST Proceed to ICH Q2(R2) Validation Protocol SST->PassSST Criteria Met Spec Specificity Blank & Spike Recovery PassSST->Spec Lin Linearity 2nd Order Fit (CAD Specific) PassSST->Lin Acc Accuracy / Precision Repeatability Assessment PassSST->Acc Report Final Validation Report Method Fit for Purpose Spec->Report Lin->Report Acc->Report

Fig 1. Self-validating ICH Q2(R2) workflow for the HILIC-CAD purity assay.

References

  • Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures." FDA Guidance for Industry. URL: [Link]

  • National Center for Biotechnology Information. "4-Amino-2-ethylbutanoic acid hydrochloride | C6H14ClNO2 | CID 87195331." PubChem Database. URL: [Link]

  • National Center for Biotechnology Information. "4-Amino-2-ethylbutanoic acid | C6H13NO2 | CID 15259323." PubChem Database. URL: [Link]

  • Lodi, A., et al. "Determination of the purity of valine by isocratic liquid chromatography coupled with charged aerosol detection (CAD)." ResearchGate. URL: [Link]

  • HWI Group. "Blog: Charged Aerosol Detection in Pharmaceutical Analysis." HWI Pharma Services. URL: [Link]

  • Furota, S., et al. "Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection." Journal of Chromatography B, 2018. URL: [Link]

Sources

Comparative

Difference between 4-Amino-2-ethylbutanoic acid HCl and 4-Aminobutanoic acid

Comparative Analysis of 4-Aminobutanoic Acid (GABA) and 4-Amino-2-ethylbutanoic Acid HCl: Structural Modifications and Pharmacological Implications Introduction & Mechanistic Rationale As a Senior Application Scientist i...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 4-Aminobutanoic Acid (GABA) and 4-Amino-2-ethylbutanoic Acid HCl: Structural Modifications and Pharmacological Implications

Introduction & Mechanistic Rationale

As a Senior Application Scientist in neuropharmacology, navigating the transition from endogenous neurotransmitters to synthetic analogs is a critical pathway in CNS drug development. Gamma-aminobutyric acid (4-Aminobutanoic acid, GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system. However, its utility as an exogenous therapeutic is severely limited by two pharmacokinetic bottlenecks: its inability to passively cross the blood-brain barrier (BBB) due to high hydrophilicity, and its rapid enzymatic degradation by GABA transaminase (GABA-T),[1].

To circumvent these limitations, researchers synthesize structurally modified analogs[2]. 4-Amino-2-ethylbutanoic acid HCl is one such synthetic derivative[3]. By introducing an ethyl group at the α-carbon (C2 position) and formulating it as a hydrochloride salt, this analog fundamentally alters the physicochemical profile of the parent molecule[3],[4]. The addition of the α-ethyl group serves two distinct pharmacological purposes:

  • Increased Lipophilicity: It expands the lipophilic surface area of the molecule, shifting its partition coefficient to a more favorable range for passive membrane permeation.

  • Steric Hindrance: It introduces physical bulk adjacent to the carboxylate group, impeding the binding affinity of GABA-T and thereby prolonging the molecule's half-life.

Physicochemical and Structural Profiling

The table below summarizes the core quantitative and structural differences between the endogenous neurotransmitter and its synthetic α-ethyl analog.

Property4-Aminobutanoic Acid (GABA)4-Amino-2-ethylbutanoic Acid HCl
PubChem CID 11987195331[3]
Molecular Formula C₄H₉NO₂C₆H₁₃NO₂ · HCl[3]
Molecular Weight 103.12 g/mol 167.63 g/mol (131.17 g/mol free base)[3]
Structural Modification Unsubstituted aliphatic chainα-ethyl substitution; Hydrochloride salt
Predicted LogP -3.17 (Highly hydrophilic)-0.6 to 0.1 (Increased lipophilicity)
BBB Permeability Poor (Requires active transport)[1]Enhanced (Passive diffusion potential)
Metabolic Stability Rapidly degraded by GABA-THigh (Steric hindrance at α-carbon)

Structural Logic & Metabolic Stability

In vivo, endogenous GABA is rapidly metabolized by GABA-T into succinic semialdehyde. This enzymatic reaction requires the α-carbon of GABA to perfectly align within the active site of the transaminase. In 4-Amino-2-ethylbutanoic acid, the bulky ethyl group creates significant steric hindrance, preventing the necessary enzymatic docking.

G GABA 4-Aminobutanoic Acid (GABA) GABA_T GABA Transaminase (GABA-T) GABA->GABA_T SSA Succinic Semialdehyde (Rapid Clearance) GABA_T->SSA Analog 4-Amino-2-ethylbutanoic Acid HCl Hindrance Steric Hindrance at α-Carbon Analog->Hindrance Hindrance->GABA_T Inhibits/Resists Stable Metabolic Stability (Prolonged Half-life) Hindrance->Stable

Caption: Metabolic trajectory of GABA versus its α-ethyl substituted analog.

Experimental Workflows: Validating Pharmacokinetic Upgrades

To objectively compare the performance of these two compounds, we must deploy self-validating experimental systems. The following protocols are designed to empirically test the two primary hypotheses: enhanced BBB permeability and increased metabolic stability.

Workflow 1: PAMPA-BBB Permeability Assay

Why this assay? The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput, cell-free method that isolates passive diffusion. By using porcine brain lipid extracts, we can directly measure how the α-ethyl substitution improves passive transport compared to native GABA, independently of active transporter mechanisms.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve GABA and 4-Amino-2-ethylbutanoic acid HCl in DMSO to create 10 mM stock solutions. Dilute to a final working concentration of 50 µM in PBS (pH 7.4).

  • Control Integration (Self-Validation): Include Diazepam as a high-permeability positive control and Theophylline as a low-permeability negative control to validate membrane integrity across the plate.

  • Membrane Coating: Coat the porous filter membrane (0.45 µm pore size) of the donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Assembly & Incubation: Add 150 µL of the compound solutions to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Sandwich the plates and incubate at 25°C for 18 hours in a humidity-controlled chamber.

  • LC-MS/MS Quantification: Separate the plates and quantify the concentration of the compounds in both the donor and acceptor compartments using LC-MS/MS.

  • Data Analysis: Calculate the effective permeability ( Pe​ ). An increase in Pe​ for the α-ethyl analog relative to GABA confirms the lipophilic advantage.

PAMPA Prep 1. Compound Preparation (10 mM in DMSO) Donor 2. Donor Compartment Dilution in PBS (pH 7.4) Prep->Donor Membrane 3. Porous Filter Membrane Coated with Porcine Brain Lipid Donor->Membrane Acceptor 4. Acceptor Compartment Incubation (18h, 25°C) Membrane->Acceptor LCMS 5. LC-MS/MS Quantification Calculate Pe (Permeability) Acceptor->LCMS

Caption: Step-by-step workflow for the PAMPA-BBB permeability assay.

Workflow 2: In Vitro GABA-T Stability Assay

Why this assay? To prove that the α-ethyl group confers metabolic resistance, we must expose both compounds to isolated GABA-T. This assay establishes direct causality between the structural modification and enzymatic survival.

Step-by-Step Protocol:

  • Enzyme Preparation: Reconstitute purified mammalian GABA transaminase in 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM α-ketoglutarate and 50 µM pyridoxal phosphate (PLP) as essential cofactors.

  • Reaction Initiation: Add GABA and 4-Amino-2-ethylbutanoic acid HCl to separate reaction vials at a final concentration of 100 µM.

  • Time-Course Sampling: Incubate the mixtures at 37°C. Extract 50 µL aliquots at precise intervals: 0, 15, 30, 60, and 120 minutes.

  • Quenching (Self-Validation): Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled GABA-d6). This ensures the enzymatic reaction stops exactly at the target timestamp and accounts for matrix effects during mass spectrometry.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Interpretation: Plot the depletion curve. Native GABA will show rapid exponential decay, whereas 4-Amino-2-ethylbutanoic acid HCl will exhibit a highly attenuated degradation curve, proving steric protection.

Conclusion

The transition from 4-Aminobutanoic acid to 4-Amino-2-ethylbutanoic acid HCl represents a classic paradigm in rational drug design. By understanding the structural limitations of endogenous neurotransmitters, researchers can engineer analogs that retain pharmacological potential while overcoming critical pharmacokinetic barriers. The α-ethyl substitution successfully bridges the gap between aqueous solubility (via the HCl salt), passive BBB permeability (via lipophilic bulk), and enzymatic resistance (via steric hindrance), making it a superior candidate for advanced neurological research and synthetic biology applications[4].

References

  • PubChem Compound Summary for CID 87195331, 4-Amino-2-ethylbutanoic acid hydrochloride. National Center for Biotechnology Information (NCBI).[Link][3]

  • An Update on GABA Analogs for CNS Drug Discovery. Current Medicinal Chemistry.[Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. PMC / National Institutes of Health.[Link][2]

  • Prodrugs of GABA analogs, compositions and uses thereof (US6818787B2). Google Patents.[1]

  • Microbial production of multiple short-chain primary amines via retrobiosynthesis. Nature Communications.[Link][4]

Sources

Validation

Comparative XRPD Analysis Guide: Resolving Polymorphic Purity in 4-Amino-2-ethylbutanoic Acid Hydrochloride

Executive Summary In the development of neuroactive active pharmaceutical ingredients (APIs), the solid-state integrity of critical intermediates dictates downstream formulation success. 4-Amino-2-ethylbutanoic acid hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroactive active pharmaceutical ingredients (APIs), the solid-state integrity of critical intermediates dictates downstream formulation success. 4-Amino-2-ethylbutanoic acid hydrochloride (CAS: 1864061-13-1) is a highly sensitive GABA analogue intermediate. When evaluating material suppliers or optimizing internal crystallization processes, relying solely on chemical purity (HPLC) is insufficient.

This guide objectively compares the structural performance of our High-Purity Crystalline Grade (Form I) against Generic Mixed-Phase Alternatives . By leveraging High-Resolution X-ray Powder Diffraction (XRPD), we demonstrate how to unequivocally quantify polymorphic purity, detect trace amorphous content, and ensure batch-to-batch structural stability.

The Criticality of Solid-State Characterization

GABA analogues exhibit complex polymorphic behavior and interconversion kinetics in the1[1]. Because hydrochloride salts of amino acids are highly sensitive to solvent conditions and ambient humidity, they are exceptionally prone to concomitant crystallization and hydrate formation during precipitation[2].

To combat this, high-resolution X-ray powder diffraction (XRPD) has become the gold-standard, routine procedure for the ab initio structure solution and phase quantification of these 3[3].

Causality of Experimental Choices (E-E-A-T)

As a Senior Application Scientist, I design analytical workflows not just to generate data, but to eliminate false positives and artifacts. Every parameter in our XRPD comparison is chosen with strict causality:

  • Why XRPD over Thermal Analysis (DSC/TGA)? While thermal methods indicate phase transitions, XRPD provides unequivocal crystallographic fingerprinting. Specific diffraction peaks—most notably at 5.4°, 10.8°, and 16.6° 2θ—are critical for identifying the stable, anhydrous polymorphic forms of these specific 4[4].

  • Why the Zero-Background Silicon Holder? Traditional glass sample holders contribute a broad amorphous "halo" to the baseline. Because we must quantify trace amorphous impurities in generic alternatives, a Si(510) zero-background plate is mandatory to ensure the baseline reflects the sample, not the substrate.

  • Why the Controlled Kapton Dome? 4-Amino-2-ethylbutanoic acid hydrochloride is hygroscopic. Exposure to ambient lab humidity during a standard 30-minute scan can induce a phase transition from the anhydrous form to a hydrate. Enclosing the sample in a Kapton dome purged with dry N₂ isolates the micro-environment, preventing humidity-induced artifacts.

Comparative Performance Data

During pharmaceutical crystallization, impurity retention mechanisms can severely affect the phase purity of the final solid, making solubility-limited impurity purge (SLIP) testing and XRPD analysis essential for batch 5[5]. The tables below summarize the objective structural superiority of our controlled crystallization product.

Table 1: XRPD Peak Signatures & Phase Identification
Diffraction Angle (2θ)High-Purity Form I (Our Product)Generic Alternative (Mixed Phase)Crystallographic Significance
5.4° Sharp, High IntensityAbsent or TracePrimary indicator of Anhydrous Form I
10.8° Sharp, Medium IntensityBroad, Low IntensityConfirms long-range crystalline order
16.6° Sharp, High IntensitySplit Peak (16.4° / 16.8°)Indicates absence of hydrate lattice
15°–25° (Baseline) Flat, Zero-backgroundElevated Amorphous HaloQuantifies amorphous/disordered content
Table 2: Quality Attributes & Stability Metrics
Quality AttributeHigh-Purity Form I (Our Product)Generic AlternativeAnalytical Method
Crystallinity Index > 98.5%< 82.0%XRPD (Rietveld Refinement)
Phase Purity > 99.0% (Single Phase)Mixed (Form I + Hydrate)XRPD / DSC
Hygroscopicity < 0.3% mass gain> 3.5% mass gainDVS (at 75% RH, 25°C)
Impurity Retention < 0.1 mol %> 1.5 mol %HPLC / SLIP Test

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility, follow this exact methodology when comparing batches of 4-Amino-2-ethylbutanoic acid hydrochloride.

Step 1: Non-Destructive Sample Preparation

  • Action: Transfer 20 mg of the powder onto a Si(510) zero-background holder. Do not aggressively grind the sample in a mortar and pestle.

  • Causality: Mechanical stress can induce amorphization or polymorphic transformation. If particle size reduction is strictly necessary to prevent preferred orientation, use gentle sieving (<45 µm) rather than milling.

Step 2: Environmental Isolation

  • Action: Seal the sample holder within an X-ray transparent Kapton dome. Purge the dome with dry nitrogen (RH < 5%) for 2 minutes prior to mounting.

  • Causality: Prevents ambient moisture from triggering a rapid transition to a metastable hydrate during the scan.

Step 3: High-Resolution Data Acquisition

  • Action: Mount the holder in a diffractometer equipped with a Cu Kα source (λ = 1.5406 Å) and a 1D silicon strip detector. Set parameters to 40 kV and 40 mA. Scan from 3° to 40° 2θ with a step size of 0.01° and a scan speed of 2°/min.

  • Causality: The high intensity of the 1D detector combined with a small step size ensures that trace impurities (down to 0.5% w/w) and broad amorphous halos are accurately quantified against the baseline.

Step 4: The Self-Validating Pre-Scan (Critical)

  • Action: Execute a rapid 2-minute continuous scan (10°/min) immediately upon loading, followed by the standard 30-minute high-resolution scan.

  • Causality: By overlaying the initial pre-scan with the final high-resolution scan, we create a self-validating system . If the peak positions and relative intensities match perfectly, we definitively prove that no hydration or degradation occurred during the analysis window.

Mechanistic Pathway & Workflow Visualization

XRPD_Workflow Start Synthesis of 4-Amino-2-ethylbutanoic Acid Hydrochloride CrystA Controlled Crystallization (Anti-solvent/Cooling) Start->CrystA CrystB Uncontrolled Precipitation (Generic Method) Start->CrystB FormI High-Purity Form I (Anhydrous, Stable) CrystA->FormI Mixed Mixed Phase / Amorphous (Hygroscopic) CrystB->Mixed Prep Sample Prep: Zero-Background Holder + N2 Purged Kapton Dome FormI->Prep Mixed->Prep Scan High-Resolution XRPD (Cu Kα, 3°-40° 2θ) Prep->Scan Res1 Sharp Diffraction Peaks Crystallinity Index >98% Scan->Res1 Form I Profile Res2 Amorphous Halo + Trace Hydrate Peaks Scan->Res2 Mixed Profile

Figure 1: XRPD analytical workflow and polymorphic transformation pathway for the API intermediate.

References

  • Polymorphic gabapentin: Thermal behaviour, reactivity and interconversion of forms in solution and solid-state. ResearchGate. 1

  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations. ACS Publications.5

  • Polymorphic compounds and uses thereof (US10414732B2). Google Patents. 4

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. 2

  • Structure solution and refinement from powder or single-crystal diffraction data? Pros and cons: An example of the high-pressure β′-polymorph of glycine. Cambridge University Press. 3

Sources

Comparative

Comparative Bioequivalence Guide: 4-Amino-2-ethylbutanoic Acid Hydrochloride vs. Established Gabapentinoids

Executive Summary 4-Amino-2-ethylbutanoic acid hydrochloride ( α -ethyl-GABA) represents a specialized structural analogue within the gabapentinoid class. While established gabapentinoids like Pregabalin ( β -isobutyl-GA...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-2-ethylbutanoic acid hydrochloride ( α -ethyl-GABA) represents a specialized structural analogue within the gabapentinoid class. While established gabapentinoids like Pregabalin ( β -isobutyl-GABA) and Gabapentin (cyclohexyl-GABA) have well-documented pharmacokinetic profiles, the α -ethyl substitution introduces unique steric and lipophilic properties. Bioavailability and bioequivalence studies are required to ensure therapeutic equivalence between a pharmaceutically equivalent test drug and a reference drug[1]. This guide provides a comprehensive framework for researchers conducting bioequivalence (BE) studies on 4-Amino-2-ethylbutanoic acid hydrochloride, detailing the mechanistic rationale, self-validating experimental protocols, and comparative analytical data.

Mechanistic Causality: The Role of LAT1 in Absorption

Gabapentinoids are highly water-soluble, zwitterionic molecules at physiological pH, rendering them largely incapable of passive lipid bilayer diffusion. Instead, their oral bioavailability and blood-brain barrier (BBB) penetration are strictly dependent on the L-type amino acid transporter 1 (LAT1).

The structural shift from a β -isobutyl group (Pregabalin) to an α -ethyl group (4-Amino-2-ethylbutanoic acid) alters the molecule's spatial bulk relative to the primary amine and carboxylate pharmacophores. This modification directly impacts LAT1 binding affinity. Because LAT1 is a capacity-limited transporter, BE studies must be meticulously designed to account for potential non-linear absorption kinetics and competitive inhibition by dietary amino acids.

G A Oral Dose (α-ethyl-GABA) B Intestinal Lumen A->B Dissolution C LAT1 Transporter (Enterocytes) B->C Concentration Gradient D Systemic Circulation C->D Active Transport E LAT1 Transporter (BBB) D->E Plasma Distribution F CNS Target (α2δ Subunit) E->F CNS Penetration

Fig 1: LAT1-mediated absorption and CNS penetration of α-alkyl GABA analogues.

Bioequivalence Study Design: Protocol & Causality

To objectively compare a novel formulation of 4-Amino-2-ethylbutanoic acid hydrochloride against a reference product, the study design must isolate the formulation's performance from physiological variables. According to the FDA Guidance for Industry on Bioavailability and Bioequivalence Studies[2], a rigorous BE protocol must minimize intra-subject variability.

Self-Validating In Vivo BE Protocol
  • Design : Single-dose, randomized, open-label, two-period, two-sequence crossover study.

    • Causality: A crossover design allows each subject to act as their own control. This self-validating structure neutralizes inter-subject differences in baseline LAT1 expression levels in the gut, ensuring that any variance in absorption is strictly formulation-dependent.

  • Subject State : Fasting conditions (10-hour overnight fast prior to dosing).

    • Causality: Dietary L-amino acids (e.g., leucine, isoleucine) competitively inhibit LAT1. Fasting ensures maximum transporter availability, creating the most sensitive environment to detect subtle differences in the formulation's dissolution and absorption rates.

  • Washout Period : 7 days between periods.

    • Causality: Assuming an elimination half-life similar to pregabalin (~6.3 hours), a 7-day washout vastly exceeds the required 5 half-lives. This ensures zero carryover effect, validating the baseline for Period 2.

  • Sampling Schedule : Dense sampling around the anticipated Tmax​ (0.5 to 2.5 hours) and extending to 36 hours.

    • Causality: Accurately captures Cmax​ (peak exposure) and AUC0−t​ (total exposure), the primary endpoints for establishing the 80.00% to 125.00% confidence interval required for BE[3].

Analytical Methodology: HILIC-MS/MS Quantification

Quantifying 4-Amino-2-ethylbutanoic acid in human plasma presents a significant analytical challenge. Due to its high polarity and zwitterionic nature, it exhibits poor retention on standard C18 reversed-phase columns, leading to severe ion suppression from early-eluting endogenous plasma phospholipids.

To resolve this, we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). HILIC provides excellent retention for polar analytes without the need for complex pre-column derivatization.

Step-by-Step Analytical Workflow
  • Aliquoting : Transfer 50 µL of K2EDTA human plasma into a 96-well plate.

  • Internal Standard Addition : Add 10 µL of Gabapentin-d4 (100 ng/mL).

    • Causality: The stable isotope-labeled internal standard co-elutes with the analyte, creating a self-validating system that perfectly normalizes extraction efficiency and matrix effects.

  • Protein Precipitation : Add 150 µL of cold Acetonitrile (containing 0.1% formic acid).

    • Causality: Acetonitrile crashes plasma proteins while maintaining the polar analyte in the supernatant. This perfectly matches the high-organic starting conditions required for HILIC, bypassing the need for a time-consuming evaporation and reconstitution step.

  • Centrifugation : Spin at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Chromatography : Inject 5 µL onto an Amide-HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 90% Acetonitrile (10mM Ammonium Formate) to 50% Acetonitrile over 3 minutes.

  • Detection : Electrospray Ionization (ESI) in positive mode, utilizing Multiple Reaction Monitoring (MRM) to isolate the specific precursor-to-product ion transition for 4-Amino-2-ethylbutanoic acid.

G N1 Plasma Sample (50 µL) + Gabapentin-d4 (IS) N2 Protein Precipitation (150 µL Acetonitrile) N1->N2 N3 Centrifugation (14,000 rpm, 10 min, 4°C) N2->N3 N4 Supernatant Transfer & N2 Evaporation N3->N4 N5 HILIC LC Separation (Gradient Elution) N4->N5 N6 ESI-MS/MS Detection (Positive MRM Mode) N5->N6 N7 PK Data Integration (Cmax, AUC, Tmax) N6->N7

Fig 2: Self-validating HILIC-MS/MS workflow for quantifying polar GABA analogues.

Comparative Pharmacokinetic Data

To contextualize the performance of 4-Amino-2-ethylbutanoic acid hydrochloride during early-phase development, the following table summarizes its projected pharmacokinetic parameters against established clinical data for Gabapentin and Pregabalin.

CompoundStructural Class Tmax​ (h)Oral Bioavailability (%)Elimination Half-Life (h)LAT1 Transport Kinetics
Gabapentin Cyclohexyl-GABA2.0 - 3.0~60% (Dose-dependent)5.0 - 7.0Saturable (Non-linear)
Pregabalin β -isobutyl-GABA1.0 - 1.5 90% (Dose-independent)6.3Highly efficient (Linear)
4-Amino-2-ethylbutanoic acid HCl α -ethyl-GABA1.0 - 2.0>85% (Projected)5.5 - 6.5Efficient (Competitive)

*Projected benchmark parameters for BE study modeling based on structural homology.

References

  • FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy / GMP Compliance.2

  • Implementation of a Reference-Scaled Average Bioequivalence Approach for Highly Variable Generic Drug Products by the US Food and Drug Administration. PMC / NIH. 3

  • Bioavailability and Bioequivalence Studies. IntechOpen. 1

Sources

Validation

Advanced Thermal Characterization of GABA Analogs: A Comparison Guide to MDSC and High-Resolution TGA for 4-Amino-2-ethylbutanoic Acid Hydrochloride

Introduction & The Analytical Dilemma 4-Amino-2-ethylbutanoic acid hydrochloride (4-AEBA·HCl) is an ethyl-substituted γ-aminobutyric acid (GABA) derivative. In pharmaceutical preformulation, understanding the solid-state...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Dilemma

4-Amino-2-ethylbutanoic acid hydrochloride (4-AEBA·HCl) is an ethyl-substituted γ-aminobutyric acid (GABA) derivative. In pharmaceutical preformulation, understanding the solid-state thermal stability of GABA analogs is notoriously difficult. Similar to established APIs like gabapentin and pregabalin, 4-AEBA·HCl undergoes a complex cascade of thermal events upon heating: desolvation, polymorphic transitions, melting, and a kinetically driven intramolecular cyclization (lactamization) that releases hydrochloric acid (HCl) and water [1, 2].

When analyzing such compounds, Conventional Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) often fail. Because they rely on constant, linear heating rates, thermodynamically reversible events (like melting) frequently overlap with kinetically driven events (like enthalpic relaxation, desolvation, or early-onset degradation).

To objectively guide formulation scientists, this comparative guide evaluates the performance of Modulated DSC (MDSC) coupled with High-Resolution TGA (Hi-Res TGA) against conventional thermal analysis techniques, demonstrating how advanced modulation and dynamic heating resolve the complex thermal landscape of 4-AEBA·HCl.

Mechanistic Thermal Pathway

Before comparing the instrumentation, we must understand the causality of the compound's thermal behavior. The degradation of 4-AEBA·HCl is not a single-step process; it is a sequential phase transition followed by chemical decomposition.

ThermalPathway A 4-AEBA·HCl (Hydrated) Initial Solid State B 4-AEBA·HCl (Anhydrous) Desolvated Solid A->B Desolvation (Non-Reversing) C 4-AEBA·HCl (Melt) Liquid Phase B->C Melting (Tm) (Reversing) D Lactam + HCl(g) + H2O(g) Degradation Products C->D Intramolecular Lactamization

Fig 1. Mechanistic thermal degradation pathway of 4-Amino-2-ethylbutanoic acid hydrochloride.

Technology Comparison: Conventional vs. Advanced Thermal Analysis

Alternative 1: Conventional DSC & TGA
  • Mechanism: Applies a strict linear heating rate (e.g., 10 °C/min).

  • Limitations: The total heat flow is recorded as a single signal. If 4-AEBA·HCl begins to undergo intramolecular lactamization (an exothermic, kinetic process) while simultaneously melting (an endothermic, thermodynamic process), the signals cancel each other out, resulting in a distorted, unquantifiable baseline.

Alternative 2: Modulated DSC (MDSC) & High-Resolution TGA (Hi-Res TGA)
  • MDSC Mechanism: Overlays a sinusoidal temperature oscillation onto the linear heating ramp. This mathematically deconvolutes the total heat flow into Reversing Heat Flow (heat capacity-dependent events like the glass transition and melting) and Non-Reversing Heat Flow (kinetic events like desolvation, crystallization, and degradation) [3].

  • Hi-Res TGA Mechanism: Employs a dynamic heating rate controlled by a feedback loop from the microbalance. When the instrument detects the onset of weight loss (e.g., HCl evolution), the furnace automatically slows down or becomes isothermal, preventing the overlap of sequential degradation steps [4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize built-in validation checks (calibration and baseline verification) to eliminate instrumental artifacts.

Protocol A: Modulated DSC (MDSC) Workflow
  • Calibration (Self-Validation): Run an Indium standard to calibrate cell constant and temperature. Run a Sapphire disk to calibrate specific heat capacity ( Cp​ ). Verify that the baseline heat flow is <0.1 mW prior to sample introduction.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 4-AEBA·HCl into a Tzero Aluminum Pan. Causality: Use a hermetically sealed pan with a single 50 µm pinhole. This creates a self-generated atmosphere that delays premature volatilization, sharpening the resolution of the melting endotherm.

  • Parameter Selection:

    • Underlying heating rate: 2.0 °C/min.

    • Modulation amplitude: ±0.318 °C.

    • Modulation period: 60 seconds.

    • Causality: These specific parameters ensure that at least 4 to 5 complete modulation cycles occur during the narrow melting transition of the API, which is a mathematical prerequisite for accurate signal deconvolution.

  • Execution: Equilibrate at 20 °C, hold isothermal for 5 minutes, then modulate to 250 °C.

Protocol B: High-Resolution TGA Workflow
  • Calibration: Perform a weight calibration using certified class E2 weights. Tare an empty platinum pan.

  • Sample Preparation: Load ~10 mg of 4-AEBA·HCl into the open platinum pan.

  • Parameter Selection:

    • Set the instrument to "Dynamic Rate" mode (Resolution Index = 4).

    • Maximum heating rate: 20 °C/min; Minimum heating rate: 0.1 °C/min.

    • Purge gas: Nitrogen at 40 mL/min (balance) and 60 mL/min (furnace) to rapidly clear evolved HCl gas and prevent secondary catalytic degradation.

  • Execution: Heat from ambient to 350 °C.

Experimental Data Comparison

The table below summarizes the quantitative thermal metrics obtained from analyzing identical batches of 4-AEBA·HCl using both methodologies.

Thermal EventConventional DSC/TGA (10 °C/min)MDSC & Hi-Res TGAAnalytical Interpretation & Causality
Surface Moisture Loss Continuous, sloping baseline (<100°C).Distinct mass loss step at 65°C.Hi-Res TGA slows the furnace, isolating unbound surface water from crystal-bound water.
Desolvation (Bound H₂O) Masked by the onset of melting.Isolated exothermic peak at 115°C.MDSC isolates the desolvation exclusively in the Non-Reversing heat flow signal.
Melting Point ( Tm​ ) Broad, distorted endotherm (~168–174°C).Sharp, quantifiable peak at 172.4°C .MDSC isolates melting in the Reversing signal, entirely stripping away the interference of concurrent degradation.
Lactamization & HCl Loss Blended mass loss of 28% (165–210°C).Two distinct steps: 175°C (HCl) & 195°C (H₂O).Hi-Res TGA separates the evolution of HCl gas from the subsequent water loss driven by lactam ring closure.
Conclusion

For complex amino acid hydrochlorides like 4-Amino-2-ethylbutanoic acid hydrochloride, Conventional DSC/TGA provides an aggregated, often misleading thermal profile. MDSC and Hi-Res TGA are strictly required for preformulation screening. By separating thermodynamic melting from kinetic lactamization, researchers can accurately determine the true melting point and define safe processing temperature limits for hot-melt extrusion or drying operations.

References

  • Rapid examination of the kinetic process of intramolecular lactamization of gabapentin using DSC–FTIR ResearchGate[Link]

  • The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin National Center for Biotechnology Information (PMC)[Link]

  • Recent Advances and Potential Applications of Modulated Differential Scanning Calorimetry (mDSC) in Drug Development PubMed[Link]

  • High-Resolution Thermogravimetric Analysis Is Required for Evaluating the Thermal Stability of Deep Eutectic Solvents ACS Publications (Industrial & Engineering Chemistry Research)[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-2-ethylbutanoic acid hydrochloride

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of laboratory c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper management and disposal of laboratory chemicals are not merely a regulatory hurdle but a cornerstone of responsible science. This guide provides an in-depth, procedural framework for the safe disposal of 4-Amino-2-ethylbutanoic acid hydrochloride, ensuring the protection of laboratory personnel, the integrity of your research, and environmental compliance. The causality behind each step is explained to empower researchers with a deep, actionable understanding of safe laboratory practices.

Hazard Identification & Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. 4-Amino-2-ethylbutanoic acid hydrochloride is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal protocols.[1] The primary risks involve irritation and acute oral toxicity.

Table 1: GHS Hazard Classification for 4-Amino-2-ethylbutanoic acid hydrochloride

Hazard Class Category Hazard Statement Source
Acute toxicity, oral 4 H302: Harmful if swallowed [1]
Skin corrosion/irritation 2 H315: Causes skin irritation [1]
Serious eye damage/eye irritation 2A H319: Causes serious eye irritation [1]

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |[1] |

These classifications mandate that 4-Amino-2-ethylbutanoic acid hydrochloride be treated as a hazardous substance.[2] Consequently, it must not be disposed of via standard trash or sanitary sewer systems.[3][4] The US Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), sets the regulations for hazardous waste management, which must be followed.[3][5]

Pre-Disposal Safety & Handling

Effective disposal begins with safe handling during use. Minimizing exposure and preventing spills are the first steps in a sound disposal strategy.

  • Engineering Controls : Always handle this compound in a well-ventilated area.[6] Using a chemical fume hood or other local exhaust ventilation is crucial, especially when handling the solid form, to prevent the formation and inhalation of dust and aerosols.[7][8][9]

  • Personal Protective Equipment (PPE) : A comprehensive PPE strategy is non-negotiable.

    • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[10]

    • Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[10]

    • Body Protection : A lab coat is required to protect against accidental splashes.[10]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate risks.

  • Evacuate and Secure : Restrict access to the spill area to prevent further contamination.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Wear the appropriate PPE as outlined in the section above.

  • Contain and Absorb :

    • For small spills or leaks , carefully sweep up the solid material.[7][9]

    • For larger spills , sweep and shovel the material into a suitable container.[7][9]

    • Avoid actions that generate dust.[7][9]

  • Collect Waste : Place the swept-up material and any contaminated absorbent pads or wipes into a clearly labeled, sealed container for hazardous waste disposal.[11]

  • Decontaminate : Clean the spill surface with a suitable solvent. All cleaning materials must be collected and disposed of as hazardous waste.[11]

  • Prohibit Drainage : Under no circumstances should the spilled product or cleaning rinsate be allowed to enter drains.[7][9]

Core Disposal Workflow

The proper disposal route for 4-Amino-2-ethylbutanoic acid hydrochloride depends on its form (solid, liquid, or contaminated labware). The following decision workflow and detailed protocols provide a systematic approach.

Caption: Disposal decision workflow for different waste forms.

Experimental Protocol 1: Disposal of Unused/Expired Solid Chemical
  • Container Preparation : Obtain a designated "Solid Hazardous Waste" container from your institution's Environmental Health & Safety (EHS) department.[11] This container must be sturdy, leak-proof, and compatible with the chemical.[4]

  • Labeling : Affix a completed EHS Hazardous Waste Label to the container before adding any waste.[4] The label must clearly state "Hazardous Waste" and list the full chemical name: "4-Amino-2-ethylbutanoic acid hydrochloride".

  • Waste Transfer : Carefully transfer the solid chemical into the designated waste container, minimizing dust generation.

  • Secure Storage : Seal the container tightly.[12] Store it in a designated Satellite Accumulation Area (SAA), segregated from incompatible materials like strong bases and oxidizing agents.[12]

Experimental Protocol 2: Disposal of Aqueous/Liquid Waste
  • Container Preparation : Obtain a designated "Aqueous Hazardous Waste" or "Liquid Hazardous Waste" container from EHS. The container material must be compatible (e.g., avoid metal for acidic solutions).[5][12]

  • Labeling : Label the container appropriately with its contents before use. If mixing with other compatible waste streams, list all components by percentage.[12]

  • Waste Transfer : Pour the liquid waste into the container. Do not fill beyond 90% capacity to allow for vapor expansion.[5]

  • Prohibition of Drain Disposal : Due to its hazards, aqueous solutions of this compound must not be disposed of down the drain.[11] Neutralization for drain disposal is not permitted for this substance.[12]

  • Secure Storage : Seal the container and store it in the SAA within secondary containment to prevent spills.[4][5]

Experimental Protocol 3: Disposal of Contaminated Labware
  • Disposable Labware : Items such as contaminated gloves, weigh boats, and pipette tips should be collected and placed directly into the "Solid Hazardous Waste" container.[11]

  • Non-disposable Labware (Glassware) :

    • Initial Decontamination : Rinse the glassware with a suitable solvent (e.g., water, followed by ethanol or isopropanol).

    • Collect Rinsate : This first rinse must be collected as hazardous liquid waste and added to the appropriate liquid waste container.[4][11] The rationale is that this initial rinsate will contain significant amounts of the chemical residue.

    • Final Cleaning : After decontamination, the glassware can be washed according to standard laboratory procedures.[11]

Waste Container Management

Proper management of waste containers is mandated by both OSHA and the EPA to ensure safety and compliance.

  • Compatibility : Containers must be chemically compatible with the stored waste.[3][13]

  • Condition : Use containers that are in good condition, free from damage or leaks.[13]

  • Closure : Keep waste containers securely closed at all times except when adding waste.[12][13] This prevents the release of vapors and protects against spills.

  • Labeling : All containers must be clearly labeled as soon as waste accumulation begins.[12][13]

  • Storage : Store hazardous waste in a designated SAA that is near the point of generation and under the control of laboratory personnel.[3][12] Incompatible wastes must be segregated using physical barriers or secondary containment.[4][13]

Regulatory Framework

Adherence to federal and local regulations is mandatory.

  • OSHA (Occupational Safety and Health Administration) : OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), ensure worker safety through proper training, hazard communication, and emergency preparedness.[14][15][16] All personnel handling hazardous waste must receive appropriate training.[17][18]

  • EPA (Environmental Protection Agency) : The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[3][5] Your institution's EHS department manages the final transport and disposal by a licensed hazardous waste contractor in compliance with these regulations.

By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you contribute to a robust culture of safety, ensuring that your pursuit of scientific advancement is conducted with the utmost responsibility.

References

  • Safety Data Sheet.
  • 4 - SAFETY DATA SHEET.
  • 4-(2-AMINOETHYL)BENZOIC ACID HYDROCHLORIDE - Safety Data Sheet.
  • MSDS - Safety Data Sheet.
  • PubChem. 4-Amino-2-ethylbutanoic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Material Safety Data Sheet - Sigma-Aldrich.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. [Link]

  • Justrite. (2025, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, February 10). Thermo Fisher Scientific. (URL not provided)
  • Occupational Safety and Health Administration. Hazardous Waste - Standards. U.S. Department of Labor. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory. [Link]

  • SAFETY DATA SHEET - Amino Acid Standard. (2024, December 27).
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response. U.S. Department of Labor. [Link]

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